Pyren-1-ylmethylene-hydrazine
Description
Contextualization within Hydrazone and Pyrene (B120774) Chemistry
Pyren-1-ylmethylene-hydrazine is chemically classified as a hydrazone. Hydrazones are a class of organic compounds characterized by the structure R1R2C=NNH2. nih.gov They are typically formed through the condensation reaction of a ketone or aldehyde with hydrazine (B178648). tsijournals.com The chemistry of hydrazones is rich and versatile, owing to the presence of the azomethine group (-C=N-), which can participate in various chemical transformations and coordination with metal ions. researchgate.netdergipark.org.tr Hydrazone derivatives are widely utilized in organic synthesis and have been investigated for a broad spectrum of applications due to their diverse biological and physicochemical properties. nih.govtsijournals.com
The other key component of this compound is the pyrene moiety. Pyrene (C16H10) is a polycyclic aromatic hydrocarbon (PAH) consisting of four fused benzene (B151609) rings, which form a flat aromatic system. wikipedia.org A notable characteristic of pyrene is its strong fluorescence, with a high quantum yield and a long fluorescence lifetime. wikipedia.org This intrinsic fluorescence is sensitive to the local environment, making pyrene and its derivatives valuable as fluorescent probes in various chemical and biological systems. wikipedia.org The incorporation of the pyrene unit into molecular structures is a common strategy for developing new fluorescent materials and sensors. rsc.org
Significance of Pyrene-based Schiff Bases in Contemporary Research
This compound is a specific example of a pyrene-based Schiff base. Schiff bases, which contain the imine or azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. researchgate.netnih.gov When the amine is hydrazine or a substituted hydrazine, the resulting Schiff base is a hydrazone.
The combination of the pyrene fluorophore with the Schiff base functionality has led to the development of a significant class of compounds with diverse applications in modern research. nih.gov Pyrene-based Schiff bases are of particular interest due to their potential as chemosensors for the detection of various metal ions and anions. nih.gov Their fluorescence properties can be modulated upon binding with specific analytes, leading to a measurable signal. mdpi.com For instance, pyrene-based Schiff bases have been reported as selective chemosensors for Fe(III), Cu(II), Al3+, and Ga3+. nih.gov
Furthermore, the unique photophysical properties of these compounds, such as aggregation-induced emission (AIE), have opened up possibilities for their use in bioimaging and as materials for organic light-emitting diodes (OLEDs). acs.orgresearchgate.net The incorporation of the pyrene moiety can also enhance the biological activities of Schiff bases, leading to investigations into their potential as anticancer and antimicrobial agents. nih.govacs.orgrsc.org The versatility in the design and synthesis of pyrene-based Schiff bases allows for the fine-tuning of their electronic and steric properties to suit specific applications. researchgate.net
Structural Overview and Nomenclature of this compound
The chemical structure of this compound consists of a pyrene ring connected to a hydrazine group through a methylene (B1212753) bridge, forming the characteristic azomethine linkage of a hydrazone.
Structural Formula: C17H12N2 nih.gov
The systematic IUPAC name for this compound is (E)-pyren-1-ylmethylidenehydrazine. nih.gov It is also commonly referred to by other synonyms in chemical literature and databases.
| Property | Value |
| Molecular Formula | C17H12N2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | (E)-pyren-1-ylmethylidenehydrazine |
| CAS Number | 76465-53-7 |
Data sourced from PubChem CID 5377088 nih.gov
The presence of the extensive π-conjugated system of the pyrene ring, coupled with the lone pair of electrons on the nitrogen atoms of the hydrazone group, is responsible for the compound's distinct electronic and photophysical properties. The geometry of the C=N double bond can exist as E/Z isomers, with the E isomer generally being more stable.
Structure
3D Structure
Properties
CAS No. |
76465-53-7 |
|---|---|
Molecular Formula |
C17H12N2 |
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(E)-pyren-1-ylmethylidenehydrazine |
InChI |
InChI=1S/C17H12N2/c18-19-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-10H,18H2/b19-10+ |
InChI Key |
AIYIPTFRVFQOMC-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)/C=N/N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C=NN |
Origin of Product |
United States |
Synthetic Methodologies for Pyren 1 Ylmethylene Hydrazine and Its Derivatives
General Principles of Hydrazone Synthesis
Hydrazone formation is fundamentally a condensation reaction between a carbonyl compound (an aldehyde or ketone) and hydrazine (B178648) or its derivatives. The reaction typically proceeds via a two-step mechanism involving nucleophilic addition followed by dehydration.
Role of Catalysts in Condensation Pathways
The rate of hydrazone formation can be significantly influenced by catalysts. The reaction is often acid-catalyzed, with the optimal pH typically falling in a weakly acidic range (pH 4-6).
Acid Catalysis: In the presence of an acid, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly basic hydrazine. However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it non-nucleophilic and thus inhibiting the reaction. Glacial acetic acid is a commonly used catalyst for this purpose. tandfonline.com
Nucleophilic Catalysis: Certain organic molecules, such as aniline (B41778) and its derivatives, can also catalyze hydrazone formation. This type of catalysis involves the initial formation of a more reactive imine intermediate with the catalyst, which is then displaced by the hydrazine to form the final hydrazone product. Research has shown that compounds like anthranilic acids and aminobenzoic acids can be superior catalysts to aniline, enhancing reaction rates significantly even at neutral pH.
Below is a table summarizing various catalytic systems used in hydrazone synthesis.
| Catalyst Type | Example(s) | Typical Conditions | Key Advantages |
| Acid Catalyst | Acetic Acid, H₂SO₄ | Weakly acidic medium (pH 4-6) | Increases electrophilicity of the carbonyl carbon. |
| Organocatalyst | Aniline, 5-Methoxyanthranilic Acid | Neutral pH | Effective for bioconjugation; avoids harsh acidic conditions. |
| Heterogeneous | MgO Nanoparticles | Solvent-free, ultrasonic | Green chemistry approach, easy catalyst removal. |
Specific Synthetic Routes to Pyren-1-ylmethylene-hydrazine
The primary and most direct method for synthesizing this compound involves the condensation of its corresponding aldehyde precursor with hydrazine.
Condensation of 1-Pyrenecarboxaldehyde (B26117) with Hydrazine
The standard synthesis of this compound is achieved through the direct condensation of 1-Pyrenecarboxaldehyde with hydrazine hydrate (B1144303). The reaction is typically carried out in a suitable solvent, such as ethanol (B145695) or methanol. A catalytic amount of a weak acid, like acetic acid, is often added to facilitate the reaction. The mixture is usually heated under reflux to drive the reaction to completion. Upon cooling, the product often precipitates from the solution and can be isolated by filtration, yielding a solid product.
The table below outlines a typical reaction setup for this synthesis.
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Conditions |
| 1-Pyrenecarboxaldehyde | Hydrazine Hydrate | Ethanol | Acetic Acid (catalytic) | Reflux |
Alternative Synthetic Approaches
While direct condensation is the most common route, alternative methods can be envisaged for the synthesis of this compound. One such method is a hydrazone exchange reaction. In this approach, the N,N-dimethylhydrazone of 1-pyrenecarboxaldehyde could be synthesized first. This intermediate can then be treated with anhydrous hydrazine. The exchange reaction displaces the N,N-dimethylhydrazine to yield the simpler, N-unsubstituted this compound. This method can be advantageous for obtaining pure products, as the formation of azine byproducts is often minimized under these conditions.
Synthesis of Key this compound Derivatives
The chemical structure of this compound allows for the synthesis of various derivatives through reactions targeting the terminal -NH₂ group or the C=N bond. These derivatives can have tailored electronic and structural properties.
Acylhydrazones: One important class of derivatives is the acylhydrazones. These are synthesized by reacting this compound with an acylating agent, such as an acyl chloride or a carboxylic acid anhydride. This reaction forms a more complex structure where an acyl group (R-C=O) is attached to the terminal nitrogen. For example, (E)-3,4,5-tris(dodecyloxy)-N'-(pyren-1-ylmethylene)benzohydrazide is a known pyrene-based acylhydrazone. nih.govacs.org The synthesis involves a Schiff base reaction methodology. nih.govacs.org Another pyrene-acylhydrazone was synthesized via an efficient one-step condensation reaction for use as a fluorescent probe. nih.gov
Azines: Symmetrical azines are compounds with the general structure R₂C=N-N=CR₂. The corresponding azine of this compound would be formed by reacting two equivalents of 1-Pyrenecarboxaldehyde with one equivalent of hydrazine. tandfonline.comwikipedia.org Alternatively, an existing hydrazone can react with another equivalent of the aldehyde to form the azine. tandfonline.com This reaction is typically performed under similar conditions to the initial hydrazone synthesis, often by adjusting the stoichiometry of the reactants. tandfonline.com
N-Substituted Hydrazones: Further reaction of the terminal amine group with other electrophiles can lead to a wide range of N-substituted derivatives. For instance, reacting this compound with S-substituted dithiocarbazates leads to the formation of N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid esters. nih.gov This highlights the versatility of the hydrazone functional group in creating more complex molecular architectures.
The following table summarizes the synthesis of key derivative classes from this compound.
| Derivative Class | Required Reagent(s) | General Reaction Type |
| Acylhydrazone | Acyl Chloride or Anhydride | Acylation |
| Azine | 1-Pyrenecarboxaldehyde | Condensation |
| Hydrazinecarbodithioates | Carbon Disulfide, Alkyl Halide | Addition/Alkylation |
Dithiocarbazate-Functionalized Pyrene-Hydrazones (e.g., N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl/benzyl (B1604629) ester)
The synthesis of dithiocarbazate-functionalized pyrene-hydrazones typically begins with the preparation of a dithiocarbazate salt. This is achieved by reacting hydrazine hydrate with carbon disulfide in the presence of a base, such as potassium hydroxide, in an alcoholic solution. The resulting potassium dithiocarbazate is then S-alkylated using an appropriate alkyl or benzyl halide (e.g., methyl iodide or benzyl chloride) to yield the corresponding S-methyl or S-benzyl dithiocarbazate.
The final step involves the condensation of the S-substituted dithiocarbazate with 1-pyrenecarboxaldehyde. This reaction is generally carried out in a suitable solvent like ethanol, often with catalytic amounts of acid, to facilitate the formation of the Schiff base, yielding the target N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl or benzyl ester. The reaction progress can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization from a suitable solvent.
Table 1: Synthesis of Dithiocarbazate-Functionalized Pyrene-Hydrazones
| Starting Materials | Reagents | Product | Key Reaction Type |
|---|---|---|---|
| Hydrazine hydrate, Carbon disulfide, Alkyl/Benzyl halide | KOH, Ethanol | S-Alkyl/Benzyl dithiocarbazate | Nucleophilic addition and S-alkylation |
Pyrene-Hydrazide Derivatives (e.g., Nicotinic Acid Pyren-1-ylmethylene-hydrazide)
The synthesis of pyrene-hydrazide derivatives, such as Nicotinic Acid Pyren-1-ylmethylene-hydrazide, is a two-step process. First, a hydrazide is synthesized. For instance, nicotinic acid hydrazide is prepared from the corresponding ester, methyl nicotinate, by reaction with hydrazine hydrate in a solvent like ethanol under reflux. pharmascholars.comgoogle.comresearchgate.net
The second step is the condensation of the synthesized hydrazide with 1-pyrenecarboxaldehyde. pharmascholars.comnih.gov This reaction is typically carried out in an alcoholic solvent, often with a catalytic amount of acid (e.g., acetic acid or lemon juice as a natural catalyst) to promote the formation of the hydrazone linkage. pharmascholars.comresearchgate.net The reaction mixture is stirred at room temperature or heated to reflux, and the progress is monitored by TLC. pharmascholars.com Upon completion, the product often precipitates from the solution and can be collected by filtration and purified by recrystallization. pharmascholars.com
Table 2: Synthesis of Nicotinic Acid Pyren-1-ylmethylene-hydrazide
| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | Methyl nicotinate, Hydrazine hydrate | Ethanol, Reflux | Nicotinic acid hydrazide |
Bis(pyren-1-ylmethylene)hydrazine and Other Dimeric Structures
Bis(pyren-1-ylmethylene)hydrazine, an azine derivative, is synthesized through the condensation of hydrazine with two equivalents of 1-pyrenecarboxaldehyde. nih.govsciforum.net This reaction is typically performed in a suitable solvent such as ethanol or methanol. The reaction can be catalyzed by a small amount of acid. researchgate.net In some instances, heterogeneous catalysts have also been employed for the synthesis of similar azine derivatives, offering advantages such as ease of separation and catalyst reusability. sciforum.net The reaction of hydrazine hydrate with two equivalents of an appropriate ketone or aldehyde leads to the formation of the corresponding ketazine or aldazine. sciforum.net The product, bis(pyren-1-ylmethylene)hydrazine, often precipitates from the reaction mixture and can be purified by filtration and washing with a suitable solvent. The formation of this dimeric structure has been confirmed by single-crystal X-ray diffraction. nih.gov
Thioamide-Functionalized Pyrene-Hydrazones (e.g., (E)-N-((E)-pyren-1-ylmethylene)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide)
The synthesis of thioamide-functionalized pyrene-hydrazones involves the reaction of a hydrazine derivative with a thiocarbonyl-containing compound. For a compound like (E)-N-((E)-pyren-1-ylmethylene)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide, a multi-step synthesis is required. A potential route involves the initial formation of a thiosemicarbazide (B42300) derivative which is then further reacted. For simpler thioamide-functionalized hydrazones, a common method is the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. For instance, reacting 1-pyrenecarboxaldehyde with thiosemicarbazide in a suitable solvent like ethanol, often with an acid catalyst, would yield (E)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide. The synthesis of more complex structures may involve the reaction of a hydrazine derivative with a thioacylating agent.
Pyrazole-Functionalized Pyrene-Hydrazones (e.g., (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one)
The synthesis of pyrazole-functionalized pyrene-hydrazones can be achieved through various synthetic routes. One common approach involves the cyclization of a hydrazine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. For the specific target, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one, a plausible pathway involves the initial formation of a pyrazolone (B3327878) ring followed by functionalization.
A general method for the synthesis of 5-amino-2,4-dihydro-3H-pyrazol-3-ones involves the reaction of a carboxyimidate salt with hydrazine hydrate. nih.gov The carboxyimidate can be prepared from the corresponding cyanoacetate. nih.gov Following the formation of the 5-aminopyrazolone, it can then be condensed with 1-pyrenecarboxaldehyde to introduce the pyren-1-ylmethylene moiety. This condensation reaction is typically carried out in a suitable solvent, and the progress can be monitored by TLC. jmchemsci.comnih.gov
Table 3: Plausible Synthetic Route for (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one
| Step | Starting Materials | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Ethyl cyanoacetate | Ethanol, HCl | Ethyl 2-cyanoacetimidate hydrochloride |
| 2 | Ethyl 2-cyanoacetimidate hydrochloride, Hydrazine hydrate | Base | 5-amino-2,4-dihydro-3H-pyrazol-3-one |
Organotin Sulfide (B99878) Cluster Reactions Incorporating Pyrene-Hydrazine Moieties
The incorporation of pyrene-hydrazine moieties into organotin sulfide clusters involves the reaction of a functionalized organotin sulfide cluster with a pyrene-containing hydrazine derivative. Typically, a keto-functionalized organotin sulfide cluster, such as [(R¹Sn)₄S₆] where R¹ contains a ketone group, is reacted with a pyrene-functionalized hydrazide. figshare.com This condensation reaction forms a hydrazone linkage, thereby covalently attaching the pyrene (B120774) moiety to the cluster. rsc.org The reaction conditions are generally mild, and the resulting pyrene-terminated organotin sulfide compounds can be isolated and characterized. nih.gov The synthesis of pyrene-terminated organotin sulfide compounds has been reported from the reactions of hydrazone-functionalized organotin sulfide clusters with 1-pyrenecarboxaldehyde. nih.gov
Reaction Monitoring and Purification Techniques
The synthesis of this compound and its derivatives requires careful monitoring to ensure the completion of the reaction and to determine the purity of the product. Thin-layer chromatography (TLC) is a commonly used technique for this purpose. pharmascholars.comjmchemsci.comnih.govacs.org By spotting the reaction mixture on a TLC plate and eluting with an appropriate solvent system, the disappearance of starting materials and the appearance of the product spot can be visualized, often under UV light due to the fluorescent nature of the pyrene moiety. acs.org
Once the reaction is complete, the crude product needs to be purified. Common purification techniques for hydrazone derivatives include:
Recrystallization: This is a widely used method for purifying solid products. pharmascholars.comresearchgate.net The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the pure compound crystallizes out, leaving impurities in the solution. Common solvents for recrystallization of hydrazones include ethanol, methanol, and mixtures of solvents like hexane (B92381) and ethyl acetate. researchgate.net
Column Chromatography: For compounds that are difficult to purify by recrystallization, silica (B1680970) gel column chromatography is a powerful technique. acs.orgnih.gov A solution of the crude product is loaded onto a column packed with silica gel, and a solvent or a mixture of solvents (eluent) is passed through the column. The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions of the desired product.
Trituration: For oily products or those that are difficult to crystallize, trituration with a non-polar solvent like n-hexane can induce solidification and remove soluble impurities. researchgate.net
The choice of purification method depends on the physical properties of the compound, such as its solubility and crystallinity, as well as the nature of the impurities present.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester |
| N'-pyren-1-ylmethylene-hydrazinecarbodithioic acid benzyl ester |
| Nicotinic Acid Pyren-1-ylmethylene-hydrazide |
| Bis(pyren-1-ylmethylene)hydrazine |
| (E)-N-((E)-pyren-1-ylmethylene)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one |
| (E)-2-(pyren-1-ylmethylene)hydrazine-1-carbothioamide |
| 1-Pyrenecarboxaldehyde |
| Hydrazine hydrate |
| Carbon disulfide |
| Potassium hydroxide |
| Methyl iodide |
| Benzyl chloride |
| Methyl nicotinate |
| Nicotinic acid hydrazide |
| Thiosemicarbazide |
| Ethyl cyanoacetate |
Thin-Layer Chromatography (TLC) for Reaction Progression
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used extensively to monitor the progress of organic reactions. libretexts.orgaga-analytical.com.pl It allows chemists to qualitatively assess the consumption of starting materials and the formation of products over time. libretexts.org For the synthesis of this compound, which typically involves the condensation reaction between 1-pyrenecarboxaldehyde and hydrazine hydrate, TLC is an indispensable tool.
The process involves spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals. researchgate.net A standard TLC setup for monitoring this reaction would utilize a silica gel plate as the stationary phase, owing to the polar nature of the reactants and products. aga-analytical.com.pl The mobile phase, or eluent, is a crucial component and is typically a mixture of solvents. researchgate.net The selection of an appropriate solvent system is determined by trial and error to achieve optimal separation of the starting materials (1-pyrenecarboxaldehyde and hydrazine) from the desired product (this compound) and any potential byproducts. rochester.edu A common mobile phase for such aromatic compounds could be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. researchgate.netnih.gov
To effectively monitor the reaction, a three-lane spotting pattern is often employed on the TLC plate:
Lane 1 (Reference): A spot of the limiting reactant (e.g., 1-pyrenecarboxaldehyde). libretexts.orgrochester.edu
Lane 2 (Co-spot): A spot of the limiting reactant with the reaction mixture spotted directly on top of it. libretexts.orgrochester.edu This lane helps to confirm the identity of the starting material spot in the reaction mixture. rochester.edu
Lane 3 (Reaction Mixture): A spot of the ongoing reaction mixture. libretexts.orgrochester.edu
After spotting, the plate is placed in a sealed chamber containing the mobile phase. The solvent moves up the plate by capillary action, separating the components of the mixture based on their differential adsorption to the silica gel and solubility in the solvent. aga-analytical.com.pl Because pyrene derivatives are fluorescent, the spots can be easily visualized under a UV lamp. acs.org The progress of the reaction is determined by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. libretexts.org The reaction is considered complete when the spot of the limiting reactant is no longer visible in the reaction mixture lane. libretexts.org
Table 1: Example TLC Monitoring Data
| Time Point | Reactant Spot Intensity (Lane 3) | Product Spot Intensity (Lane 3) | Reaction Status |
| t = 0 min | High | None | Not Started |
| t = 30 min | Medium | Low | In Progress |
| t = 60 min | Low | Medium | In Progress |
| t = 120 min | None | High | Complete |
Recrystallization and Filtration Methods
Once TLC analysis indicates that the reaction is complete, the crude this compound product must be purified. Recrystallization is a common and effective technique for purifying solid organic compounds. libretexts.org This method is based on the principle that the solubility of most solids increases with temperature. libretexts.org
The purification process begins with the selection of a suitable solvent. An ideal recrystallization solvent will dissolve the crude product (including impurities) at a high temperature but not at a low temperature. libretexts.org For a compound like this compound, solvents such as ethanol or a mixture of ethanol and water could be effective. The crude solid is dissolved in a minimum amount of the hot solvent to create a saturated solution. libretexts.org
This hot, saturated solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath. libretexts.org As the solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution in a purer form. libretexts.org The impurities, which are present in smaller quantities, tend to remain dissolved in the cold solvent. libretexts.org The slow rate of cooling is important as it promotes the formation of larger, purer crystals. libretexts.org
After crystallization is complete, the purified crystals are separated from the solvent (which now contains the dissolved impurities) by filtration. libretexts.orgnih.gov Vacuum filtration is typically used for this step as it is more efficient than gravity filtration for separating solids from liquids. libretexts.org The crystals are collected on a filter paper in a Buchner funnel, and the remaining solvent is drawn through by suction. libretexts.org The collected crystals are then washed with a small amount of cold solvent to remove any remaining impurities adhering to their surface. Finally, the pure crystals of this compound are dried to remove any residual solvent. libretexts.orgnih.gov
Table 2: Solvent Selection for Recrystallization
| Solvent | Solubility (Cold) | Solubility (Hot) | Suitability |
| Water | Insoluble | Insoluble | Poor |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Hexane | Insoluble | Sparingly Soluble | Poor |
| Ethyl Acetate | Soluble | Very Soluble | Poor |
| Ethanol/Water | Sparingly Soluble | Soluble | Potentially Good |
Advanced Spectroscopic and Structural Characterization of Pyren 1 Ylmethylene Hydrazine Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, the precise arrangement of atoms within the Pyren-1-ylmethylene-hydrazine molecule can be determined.
Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the pyrene (B120774) ring, the methylene-hydrazine moiety, and the amine group.
The aromatic protons of the pyrene core typically resonate in the downfield region of the spectrum, generally between δ 7.5 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents. The complex splitting patterns observed in this region arise from spin-spin coupling between adjacent protons, providing valuable information about their relative positions on the pyrene ring.
The proton of the azomethine group (-CH=N-) is expected to appear as a singlet in the range of δ 8.0-9.5 ppm. The exact chemical shift can be influenced by the solvent and the electronic environment. The protons of the terminal amino group (-NH₂) of the hydrazine (B178648) moiety would likely produce a broad singlet, the chemical shift of which can vary significantly depending on factors such as solvent, concentration, and temperature. This signal may appear in a wide range, typically between δ 4.0 and 8.0 ppm.
Table 1: Illustrative ¹H NMR Data for this compound This table is a representation based on typical chemical shifts for similar structural motifs.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.5 - 9.0 | m | Aromatic protons (Pyrene) |
| ~7.8 - 8.4 | m | Aromatic protons (Pyrene) |
| ~8.2 | s | -CH=N- |
| ~5.0 | br s | -NH₂ |
m = multiplet, s = singlet, br s = broad singlet
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation
Carbon-13 NMR (¹³C NMR) spectroscopy provides a detailed map of the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will display a series of signals corresponding to the carbon atoms of the pyrene ring and the methylene-hydrazine group.
The carbon atoms of the polycyclic aromatic pyrene system will resonate in the aromatic region, typically between δ 120 and 135 ppm. The quaternary carbons within the pyrene framework will generally show weaker signals compared to the protonated carbons. The carbon of the azomethine group (-CH=N-) is expected to appear further downfield, usually in the range of δ 140-160 ppm, due to the electronegativity of the adjacent nitrogen atom.
Table 2: Illustrative ¹³C NMR Data for this compound This table is a representation based on typical chemical shifts for similar structural motifs.
| Chemical Shift (δ, ppm) | Assignment |
| ~122 - 132 | Aromatic carbons (Pyrene) |
| ~124 - 131 | Quaternary aromatic carbons (Pyrene) |
| ~150 | -CH=N- |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-H bonds.
A key feature in the IR spectrum would be the stretching vibration of the azomethine group (C=N), which typically appears in the region of 1600-1650 cm⁻¹. The N-H stretching vibrations of the primary amine group (-NH₂) are expected to produce one or two bands in the range of 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations of the pyrene ring are anticipated to be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.
Table 3: Illustrative IR Absorption Data for this compound This table is a representation based on typical vibrational frequencies for the functional groups present.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3350 - 3250 | N-H stretch (-NH₂) |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1620 | C=N stretch (imine) |
| ~1600 - 1450 | Aromatic C=C stretch |
Mass Spectrometry Techniques
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural elucidation.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and high molecular weight compounds. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI-MS would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition of the molecule.
Table 4: Illustrative ESI-MS Data for this compound This table is a representation based on the expected molecular formula C₁₇H₁₂N₂.
| m/z (calculated) | Ion |
| 245.1073 | [M+H]⁺ |
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique where high-energy electrons bombard the sample, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and a series of fragment ion peaks. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of atoms. For this compound, the molecular ion peak at m/z 244 would be expected. Common fragmentation pathways could involve the cleavage of the N-N bond or the loss of small neutral molecules.
Table 5: Illustrative EI-MS Fragmentation Data for this compound This table represents plausible fragmentation patterns.
| m/z | Possible Fragment |
| 244 | [M]⁺ |
| 229 | [M-NH]⁺ |
| 215 | [M-N₂H]⁺ |
| 202 | [C₁₆H₁₀]⁺ (Pyrene cation) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise mass determination and elemental composition confirmation of novel compounds. For this compound, HRMS provides unambiguous verification of its molecular formula, C₁₇H₁₂N₂. The calculated monoisotopic mass of this compound is 244.10005 Da. mdpi.com
In HRMS analysis, particularly with techniques like electrospray ionization (ESI), the molecule can be observed in various adducted forms. The high mass accuracy of HRMS allows for the confident identification of these species. The predicted mass-to-charge ratios (m/z) for common adducts of this compound are instrumental in interpreting the mass spectrum.
| Adduct | Predicted m/z |
| [M+H]⁺ | 245.10733 |
| [M+Na]⁺ | 267.08927 |
| [M+K]⁺ | 283.06321 |
| [M+NH₄]⁺ | 262.13387 |
| [M-H]⁻ | 243.09277 |
Data sourced from PubChem CID 5377088. mdpi.com
The experimental HRMS spectrum of a synthesized pyrene-based Schiff base would be expected to show a prominent peak corresponding to the protonated molecule ([M+H]⁺) at approximately m/z 245.1073, with a mass accuracy typically within 5 ppm. The observation of this ion, along with other potential adducts, and the correlation of their measured masses with the theoretical values, serves as definitive structural proof of this compound.
Electronic Absorption and Emission Spectroscopy
The electronic absorption properties of this compound are dictated by the extensive π-conjugated system of the pyrene moiety and the electronic characteristics of the hydrazone group. The UV-Vis absorption spectrum of pyrene-based Schiff bases and hydrazones typically displays intense absorption bands corresponding to various electronic transitions. colostate.edunih.gov
The spectrum is generally characterized by two main types of transitions: π–π* and n–π. The π–π transitions, which are typically of high intensity (large molar extinction coefficients, ε > 10⁴ L mol⁻¹ cm⁻¹), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyrene ring and the C=N double bond. nih.govresearchgate.net These transitions are responsible for the strong absorption bands observed in the UV and near-visible regions. For instance, in similar pyrene-functionalized imines, distinct absorption bands attributed to π–π* transitions have been observed at around 315 nm. nih.gov Other related pyrene-Schiff base systems show these transitions in the 209-274 nm and 363-379 nm ranges. colostate.edu
The n–π* transitions involve the excitation of a non-bonding electron from the nitrogen atoms of the hydrazone group to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π–π* transitions and are often observed as longer-wavelength shoulders or distinct bands in the spectrum. nih.gov In comparable pyrene derivatives, these n–π* transitions have been assigned to bands at longer wavelengths, such as 395 nm and 420 nm. nih.gov The polarity of the solvent can influence the position of these bands; n–π* transitions typically exhibit a hypsochromic (blue) shift with increasing solvent polarity.
| Transition Type | Typical Wavelength Range (nm) | Description |
| π–π | 200–400 | High-intensity absorptions arising from the conjugated pyrene and imine system. |
| n–π | 350–450 | Lower-intensity absorptions involving non-bonding electrons on the nitrogen atoms of the hydrazone moiety. |
The extended π-conjugation in this compound, as confirmed by DFT calculations on analogous structures, is the primary factor governing its electronic absorption characteristics. researchgate.net
This compound is expected to be a fluorescent molecule, a property largely derived from the pyrene core, which is a well-known fluorophore. The steady-state fluorescence spectrum provides information about the emission properties, including the emission maxima, quantum yield, and Stokes shift.
The fluorescence of pyrene and its derivatives is highly sensitive to the local environment. In dilute solutions, pyrene typically exhibits a structured monomer emission with characteristic vibronic bands. However, at higher concentrations, pyrene derivatives are known to form excimers (excited-state dimers) through π-π stacking interactions, resulting in a broad, structureless, and red-shifted emission band, often appearing around 480 nm. researchgate.netacs.org The formation of an excimer is a key feature in many pyrene-based systems and is indicative of molecular aggregation.
The emission properties of pyrene-hydrazones can also be significantly affected by the solvent polarity, a phenomenon known as solvatochromism. mdpi.comrsc.org This is often due to an intramolecular charge transfer (ICT) character in the excited state. Furthermore, some pyrene-based Schiff bases and hydrazones exhibit aggregation-induced emission (AIE), where the fluorescence intensity is significantly enhanced in the aggregated state or in poor solvents. researchgate.net This effect is often attributed to the restriction of intramolecular motions (RIM) in the aggregated form, which suppresses non-radiative decay pathways.
For some pyrene-based hydrazones, the emission has been shown to be dependent on the excitation wavelength, which is a deviation from Kasha's rule. nih.gov This can result in multi-colored emissions depending on the excitation energy provided.
Time-resolved fluorescence spectroscopy is employed to measure the excited-state lifetime (τ) of a fluorophore, providing insights into the dynamics of the excited state and the various de-excitation pathways. Pyrene and its derivatives are known for their relatively long fluorescence lifetimes, which can be in the order of tens to hundreds of nanoseconds in deoxygenated solutions. colostate.edumdpi.com
For this compound, the fluorescence lifetime would be a key parameter in understanding its photophysical behavior. The lifetime of the pyrene monomer emission is expected to be significantly different from that of the excimer emission. The decay kinetics of the monomer often show a corresponding rise time in the excimer decay, providing direct evidence of the excimer formation process.
Fluorescence lifetime measurements are also crucial for distinguishing between different quenching mechanisms. For instance, in the presence of a quencher, dynamic quenching (collisional) will decrease the fluorescence lifetime, whereas static quenching (formation of a non-fluorescent ground-state complex) will not affect the lifetime of the uncomplexed fluorophore. In studies of pyrene-functionalized systems, time-resolved measurements have been used to confirm the contributions of both static and dynamic quenching. nih.gov The fluorescence lifetime of pyrene derivatives can be influenced by various factors, including solvent, temperature, and the presence of quenchers like molecular oxygen. colostate.edursc.org
Morphological and Microscopic Characterization
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology of nanoscale structures. For compounds like this compound, which have a propensity to self-assemble and aggregate due to the planar nature of the pyrene moiety, TEM can provide direct evidence of the size and shape of these aggregates.
Studies on related pyrene-based derivatives have shown that these molecules can form various aggregate morphologies depending on the conditions, such as solvent composition and concentration. TEM studies have revealed the formation of dot-shaped nano-aggregates with diameters in the range of 2–6 nm. nih.gov In other systems, the self-assembly of pyrene derivatives has led to the formation of different structures, including nanofibers and sheet-like morphologies with dimensions ranging from 5–10 nm in width and 20–100 nm in length. nih.govresearchgate.net
For this compound, TEM analysis would be expected to reveal the nature of its self-assembled structures, particularly in solvent systems that promote aggregation (e.g., in aqueous mixtures where AIE might be observed). The morphology of these aggregates, whether spherical, fibrillar, or lamellar, is dictated by the intermolecular forces, such as π-π stacking and hydrogen bonding, that govern the self-assembly process.
Confocal Microscopy for Self-Assembled Structures
Confocal microscopy is a powerful tool for visualizing the morphology and spatial organization of self-assembled structures of pyrene-based systems in solution. For derivatives of this compound, this technique offers direct evidence of aggregation and the formation of higher-order structures. ias.ac.in
In a study of a closely related compound, (Z)-1-(2,4-dinitrophenyl)-2-(pyren-1-ylmethylene)hydrazine, confocal laser scanning microscopy was employed to investigate its self-assembly in a dimethylformamide (DMF)/water mixture. researchgate.net The analysis revealed the formation of distinct spherical, vesicular supramolecular assemblies. ias.ac.inresearchgate.net To prepare samples for analysis, a stock solution of the compound in DMF is typically diluted and then induced to aggregate by the addition of a poor solvent like water. researchgate.net
The confocal imaging, often performed with an excitation wavelength suitable for the pyrene fluorophore (e.g., 431 nm), allows for the precise visualization and characterization of these self-assembled structures. ias.ac.in The resulting images can provide detailed information on the morphology and size distribution of the aggregates. For the aforementioned derivative, spherical aggregates with average diameters ranging from 500 to 650 nm were observed, confirming the compound's propensity to form well-defined vesicular structures in solution. ias.ac.in This methodology is directly applicable to this compound to explore its self-assembly behavior.
Interactive Data Table: Confocal Microscopy Parameters for a this compound Derivative
| Parameter | Value/Description | Reference |
| Compound | (Z)-1-(2,4-dinitrophenyl)-2-(pyren-1-ylmethylene)hydrazine | ias.ac.inresearchgate.net |
| Technique | Confocal Laser Scanning Microscopy | ias.ac.in |
| Solvent System | Dimethylformamide (DMF) / Water | researchgate.net |
| Excitation Wavelength (λex) | 431 nm | ias.ac.in |
| Observed Morphology | Spherical, Vesicular Aggregates | ias.ac.inresearchgate.net |
| Average Aggregate Size | 500 - 650 nm | ias.ac.in |
Single Crystal X-ray Diffraction Analysis for Solid-State Structures
Single crystal X-ray diffraction (SC-XRD) provides definitive information about the molecular structure and packing arrangement of crystalline solids. While the specific crystal structure of this compound is not publicly available, analysis of closely related pyrene-based imines and its precursor, 1-pyrenecarboxaldehyde (B26117), allows for a detailed prediction of its solid-state characteristics. nih.govnih.gov
The crystal structure of a pyrene Schiff base, (E)-2-ethoxy-6((pyren-1-ylimino)methyl)phenol, reveals key structural features that are expected to be present in this compound. nih.gov The C=N imine bond length is typically around 1.28 Å, confirming the double bond character. nih.gov The pyrene moiety itself is expected to be nearly planar, though slight inclinations between the pyrene and other parts of the molecule can occur. nih.gov
The packing of molecules in the crystal lattice is governed by non-covalent interactions. In pyrene-containing structures, π-π stacking between the planar pyrene rings is a common and significant interaction that dictates the supramolecular assembly. researchgate.net Additionally, C-H···π interactions are often observed, further stabilizing the crystal structure. nih.gov The precursor, 1-pyrenecarboxaldehyde, crystallizes in the triclinic space group P-1, and its molecules are arranged in face-to-face slipped conformations. nih.govresearchgate.net A similar packing arrangement can be anticipated for this compound.
Interactive Data Table: Expected Crystallographic Parameters for this compound
| Parameter | Expected Value/Characteristic | Basis of Prediction (Reference) |
| Crystal System | Monoclinic or Triclinic | nih.govmdpi.com |
| Space Group | e.g., P21/c or P-1 | nih.govmdpi.com |
| C=N Bond Length | ~1.28 Å | nih.gov |
| Molecular Geometry | Near-planar pyrene core, E/Z conformation at C=N bond | nih.gov |
| Dominant Intermolecular Interactions | π-π stacking, C-H···π interactions | nih.govresearchgate.net |
| Molecular Packing | "Head-to-tail" orientation, formation of pseudo-layers | mdpi.com |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This analysis serves as a crucial verification of the compound's purity and empirical formula following synthesis.
The molecular formula for this compound is C₁₇H₁₂N₂. researchgate.net Based on this formula, the theoretical elemental composition can be calculated. The verification of a synthesized batch of the compound would involve comparing the experimentally determined percentages of C, H, and N with these theoretical values. A close correlation between the experimental and calculated values confirms the identity and purity of the sample. For instance, elemental analysis performed on a newly synthesized pyrene-based Schiff base ligand (C₂₅H₁₉NO₂) showed experimental values that were in strong agreement with the calculated percentages, thus confirming its structure. nih.gov
Interactive Data Table: Elemental Composition of this compound (C₁₇H₁₂N₂)
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 17 | 204.17 | 83.58 |
| Hydrogen | H | 1.008 | 12 | 12.096 | 4.95 |
| Nitrogen | N | 14.01 | 2 | 28.02 | 11.47 |
| Total | 244.29 | 100.00 |
Computational and Theoretical Investigations of Pyren 1 Ylmethylene Hydrazine Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and energetic properties of molecules. imist.manih.gov By modeling the electron density, DFT can accurately predict molecular geometries, orbital energies, and reactivity indices. For hydrazine (B178648) derivatives, DFT calculations are typically performed using hybrid functionals like B3LYP in conjunction with basis sets such as 6-31G(d,p) to achieve a balance between accuracy and computational cost. imist.manih.gov
Geometric optimization is a computational process that determines the lowest-energy three-dimensional arrangement of atoms in a molecule. nih.gov For Pyren-1-ylmethylene-hydrazine, this involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable conformation. The process reveals a planar pyrene (B120774) ring system connected to a nearly planar methylene-hydrazine side chain. nih.govresearchgate.net The electronic structure analysis that follows optimization provides information on the distribution of electrons throughout the molecule, highlighting regions of high or low electron density which are crucial for understanding its chemical behavior. imist.ma
Table 1: Representative Optimized Geometric Parameters for Hydrazine Derivatives
This table shows typical bond lengths calculated using DFT for the core structure of hydrazine-containing compounds. The values represent the equilibrium geometry in the ground state.
| Parameter | Bond | Typical Calculated Bond Length (Å) |
|---|---|---|
| C-C (aromatic) | Pyrene Ring | 1.39 - 1.45 |
| C-H (aromatic) | Pyrene Ring | 1.08 - 1.10 |
| C=N | Imine | ~1.29 |
| N-N | Hydrazine | ~1.38 |
| C-C | Pyrene-Methylene | ~1.47 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe chemical reactivity and electronic properties. wikipedia.orgnih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. researchgate.net
A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. libretexts.orgresearchgate.net In this compound derivatives, the HOMO is typically localized on the electron-rich pyrene ring, while the LUMO is distributed across the conjugated system extending to the hydrazine moiety. This distribution facilitates intramolecular charge transfer upon electronic excitation. The energy gap has significant implications for the molecule's potential applications in electronics and as a sensitizer (B1316253) in dye-sensitized solar cells. najah.edu
Table 2: Frontier Molecular Orbital Energies of a Pyrene-Hydrazine Derivative (PS1)
This table presents the calculated energies of the HOMO, LUMO, and the resulting energy gap for a related compound, N′-pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester (PS1). A smaller energy gap generally correlates with higher reactivity.
| Orbital | Energy (eV) |
|---|---|
| EHOMO | -5.65 |
| ELUMO | -2.90 |
| Energy Gap (ΔE) | 2.75 |
Condensed Fukui indices simplify this by assigning a value to each atom, predicting its susceptibility to different types of attack:
fk+ : Predicts the site for a nucleophilic attack (attack by an electron-rich species).
fk- : Predicts the site for an electrophilic attack (attack by an electron-poor species).
fk0 : Predicts the site for a radical attack .
By calculating these indices for this compound, one can pinpoint the most reactive centers. For example, the nitrogen atoms of the hydrazine group are often predicted to be susceptible to electrophilic attack, while the imine carbon may be a site for nucleophilic attack. scielo.org.mx
Molecular Dynamics (MD) Simulations for Interaction Dynamics
Molecular Dynamics (MD) simulations are computational experiments that track the movements of atoms and molecules over time. mdpi.com This method provides a dynamic picture of molecular behavior, which is essential for understanding how this compound interacts with other molecules, such as solvent molecules or biological macromolecules like proteins. nih.govresearchgate.net An MD simulation starts with an initial configuration and calculates the forces on each atom, then uses these forces to predict their positions and velocities at a short time step later. nih.gov
By running simulations for nanoseconds or longer, researchers can observe conformational changes, binding events, and the stability of molecular complexes. mdpi.compensoft.net Key metrics analyzed from MD simulations include Root-Mean-Square Deviation (RMSD), which assesses the stability of a protein-ligand complex, and Root-Mean-Square Fluctuation (RMSF), which identifies flexible regions of the system. mdpi.com For instance, MD simulations have been used to study the dynamic behavior of pyrene derivatives when bound to proteins like Bovine Serum Albumin (BSA), revealing the stability of the binding over time. nih.gov
In Silico Modeling Approaches for Molecular Interactions
In silico modeling encompasses a range of computational techniques used to simulate and predict molecular interactions, with molecular docking being a primary tool. pensoft.netresearchgate.net Molecular docking predicts the preferred orientation of a ligand (e.g., this compound) when it binds to a target receptor, typically a protein, to form a stable complex. researchgate.net The process involves sampling numerous possible conformations of the ligand within the protein's active site and scoring them based on binding energy. researchgate.net
These models are crucial for understanding the specific non-covalent interactions that stabilize the complex, such as:
Hydrogen Bonds : Formed between the hydrazine N-H groups and suitable acceptor atoms on the protein.
π-π Stacking : Occurs between the aromatic pyrene ring and aromatic amino acid residues like phenylalanine, tyrosine, or histidine. researchgate.net
Hydrophobic Interactions : Involving the nonpolar pyrene moiety and hydrophobic pockets within the protein. nih.gov
These simulations provide valuable insights into the binding mechanisms that are fundamental to fields like drug discovery and materials science. nih.gov
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a powerful graphical method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org The surface is generated by partitioning the crystal's electron density into regions associated with each molecule. The analysis provides a detailed picture of how molecules pack together and which forces hold the crystal together. nih.govnih.gov
From the Hirshfeld surface, a 2D "fingerprint plot" is generated, which summarizes all intermolecular contacts. najah.edu Each point on the plot corresponds to a specific pair of distances from the surface to the nearest atoms inside and outside. These plots allow for the quantitative decomposition of the crystal packing into contributions from various interaction types. For a pyrene-based system, the analysis typically reveals the dominance of H···H contacts, reflecting the prevalence of hydrogen atoms on the molecular surface. nih.govresearchgate.net Significant contributions from C···H and C···C contacts are also observed, which correspond to C-H···π and π-π stacking interactions, respectively—both crucial for the stability of the crystal structure. nih.govresearchgate.net
Table 3: Intermolecular Contact Contributions from Hirshfeld Surface Analysis
This table shows the percentage contribution of different intermolecular contacts to the total Hirshfeld surface area for a closely related compound, (E)-2-[(pyren-1-ylmethylidene)amino]ethanol. These values quantify the importance of each type of interaction in the crystal packing.
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | 56.4% | Represents van der Waals forces between hydrogen atoms. |
| C···H / H···C | 16.6% | Indicates C-H···π interactions. |
| C···C | 15.8% | Corresponds to π-π stacking interactions between aromatic rings. |
| O···H / H···O | 7.7% | Represents hydrogen bonding. |
| N···H / H···N | 2.5% | Indicates weak hydrogen bonding. |
Computational Thermodynamics and Energetic Profiles
Computational thermodynamics, primarily through Density Functional Theory (DFT), serves as a powerful tool to investigate the stability, reactivity, and energetic landscapes of this compound and related systems. These calculations provide quantitative data on key thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), which are crucial for understanding the feasibility and spontaneity of chemical processes.
DFT calculations have been instrumental in elucidating the energetic profiles of reactions involving hydrazine moieties, particularly in the context of graphene oxide (GO) reduction. By modeling the interactions between hydrazine and various oxygen-containing functional groups on GO (epoxides, hydroxyls, carbonyls), researchers can map out multi-step reaction pathways. rsc.org These studies reveal that the reduction process is a series of thermodynamically controlled steps. For instance, the initial protonation steps and the subsequent formation of intermediates like cis-diazine are evaluated based on their thermodynamic stabilities. rsc.org
Table 1: Example of Calculated Thermodynamic Data for a Reaction Step Note: The following data is illustrative of typical values obtained in DFT studies on related systems and not specific to this compound itself.
| Reaction Step | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (kcal/mol) |
|---|---|---|---|
| Initial Adsorption of Hydrazine | -5.2 | -5.0 | +2.5 |
| First Proton Transfer | +15.8 | +15.5 | +16.1 |
| C-O Bond Cleavage | -35.1 | -35.4 | -34.8 |
| Water Molecule Formation | -45.0 | -45.2 | -40.1 |
This data allows for the construction of detailed potential energy surfaces, identifying transition states and activation barriers, which provides a complete thermodynamic and kinetic profile of the reaction.
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the excited-state properties and predicting the spectroscopic behavior of molecules like this compound. It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima (λ_max) in UV-Vis spectra, and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net
The accuracy of TD-DFT calculations is highly dependent on the choice of the functional and the basis set. researchgate.net Hybrid functionals, such as PBE0 and B3LYP, combined with appropriate basis sets like 6-31+G(d) or 6-311++G(d,p), have been shown to provide results that correlate well with experimental data for a wide range of organic molecules and transition metal complexes. researchgate.netresearchgate.netrsc.org For many systems, the calculated excitation energies are accurate to within 0.3 eV of experimental values. researchgate.net Statistical analysis of large sets of organic dyes has shown that with simple corrections, the mean absolute error for absorption and fluorescence wavelengths can be as low as 8-9 nm. researchgate.net
TD-DFT calculations provide insights into the nature of electronic transitions by analyzing the molecular orbitals involved. The theory can characterize transitions as π→π, n→π, or involving intramolecular charge transfer (ICT), based on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) contributions. rsc.org This information is vital for understanding the photophysical properties of pyrene-based compounds, which are known for their strong fluorescence and sensitivity to the local environment.
Table 2: Comparison of Experimental vs. TD-DFT Calculated Excitation Energies Note: This table presents typical results for organic dyes to illustrate the accuracy of the TD-DFT method.
| Compound | Functional/Basis Set | Calculated λ_max (nm) | Experimental λ_max (nm) | ΔE (eV) |
|---|---|---|---|---|
| Ferrocene Derivative | TD-PBE0/6-311++G(d,p) | 435 | 440 | 0.03 |
| Coumarin 1 | PBE0/6-31+G(d) | 365 | 373 | -0.07 |
| Pyrazine Schiff Base | B3LYP/6-31G(d,p) | 410 | 415 | -0.04 |
Theoretical Elucidation of Reaction Mechanisms
Theoretical studies, predominantly using DFT, have been crucial in mapping the atomic-level mechanisms of graphene oxide (GO) reduction by hydrazine. arxiv.org This process is relevant as the hydrazine moiety in this compound can exhibit similar reactivity. The calculations show that hydrazine is effective at removing oxygen-containing functional groups, thereby restoring the sp²-hybridized carbon network of graphene. kaist.ac.kr
The reaction mechanism is complex and involves several pathways depending on the type and arrangement of oxygen groups on the GO surface. Carbonyl groups are found to react with hydrazine to form hydrazone complexes. nih.govresearchgate.net For epoxide groups, a common pathway involves two sequential protonation steps from hydrazine, leading to the formation of cis-diazine and water, and the elimination of the oxygen atom from the surface. rsc.org DFT calculations are used to determine the energy barriers for each step, providing a kinetic understanding of the reaction.
Furthermore, theoretical investigations have revealed that hydrazine treatment can lead to the incorporation of nitrogen atoms into the graphene lattice. kaist.ac.kr DFT calculations support the formation of stable five-membered pyrazole (B372694) or pyrazoline rings at the edges of the graphene sheets. kaist.ac.kr These nitrogen-containing structures are formed through reactions with edge carbonyl or other functional groups and have a significant impact on the electronic properties of the resulting material. kaist.ac.kr The proposed mechanisms are supported by comparing calculated outcomes with experimental data from techniques like solid-state NMR and XPS. kaist.ac.kr
Computational chemistry provides essential insights into the tautomeric and isomeric equilibria of hydrazine derivatives. For this compound, the relevant tautomerism is the hydrazone-azo equilibrium. More broadly in related hydrazide systems, a keto-enol type tautomerism (specifically, an amide-imidic acid or hydrazide-hydrazonol tautomerism) is a key phenomenon. researchgate.netwikipedia.org This involves the translocation of a proton from a nitrogen atom to the carbonyl oxygen. researchgate.net
DFT calculations are employed to determine the relative energies and, consequently, the relative stabilities of the different tautomeric forms. mdpi.com These calculations can predict which tautomer will be predominant in the gas phase and how the equilibrium shifts in different solvents by using solvation models like the Polarizable Continuum Model (PCM). For example, studies on pinene-bipyridine derivatives have shown that keto and enol tautomers can co-exist in comparable amounts in solvents like chloroform (B151607) and acetonitrile, a finding corroborated by theoretical predictions of their relative energies. mdpi.com The existence of specific tautomers can be confirmed by comparing calculated NMR chemical shifts with experimental spectra. mdpi.com
Table 3: Theoretically Predicted Relative Energies of Tautomers Note: The data is illustrative for a generic keto-enol tautomerism in a heterocyclic system.
| Tautomer | Solvent | Relative Energy (kcal/mol) | Predicted Population (%) |
|---|---|---|---|
| Keto Form | Chloroform | 0.00 | 65 |
| Enol Form | Chloroform | +0.5 | 35 |
| Keto Form | Acetonitrile | 0.00 | 55 |
| Enol Form | Acetonitrile | +0.2 | 45 |
The movement of protons within a molecule is a fundamental process that can be modeled computationally. In systems related to this compound, proton transfer is the core of tautomerization and can also occur in the electronically excited state, a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net
Theoretical methods are used to map the potential energy surface (PES) along the proton transfer coordinate. researchgate.net By calculating the energy of the molecule as the proton moves from the donor to the acceptor atom, a profile of the reaction can be generated, revealing the energy barrier for the transfer. In the ground state, this barrier determines the rate of tautomerization.
In the excited state, the acidity and basicity of the donor and acceptor sites can change dramatically, often leading to a nearly barrierless proton transfer. Computational studies on N-acylsubstituted hydrazides have explored the potential for both single and double proton translocation upon photoexcitation. researchgate.net By analyzing the excited-state PES, it can be determined whether the ESIPT process is feasible and whether it occurs in a stepwise or concerted manner. These theoretical predictions are crucial for designing and understanding fluorescent probes and molecular switches whose function relies on controlling proton transfer dynamics. researchgate.net
Advanced Applications of Pyren 1 Ylmethylene Hydrazine and Its Derivatives
Fluorescent and Colorimetric Chemosensing Platforms
Derivatives of Pyren-1-ylmethylene-hydrazine have been successfully engineered as sophisticated chemosensing platforms. These molecules act as probes where the pyrene (B120774) unit serves as the fluorophore and the hydrazine (B178648) Schiff base component functions as the analyte recognition site. The interaction between the sensor and the target analyte modulates the electronic properties of the system, leading to a distinct and measurable optical response, such as the quenching ("turn-off") or enhancement ("turn-on") of fluorescence, or a visible color change.
The flexible coordination environment provided by the imine nitrogen and other potential donor atoms within the sensor's structure allows for the selective binding of various metal cations. This interaction rigidifies the molecular structure, alters the PET process, and results in a significant change in the fluorescence or absorption spectrum, enabling the detection of specific ions.
This compound derivatives have proven to be particularly effective in the detection of trivalent cations like Aluminium(III) and Bismuth(III). These ions are known to be environmentally and biologically significant.
A notable example is the chemosensor nicotinic acid pyren-1-ylmethylene-hydrazide , which demonstrates a dual-channel response to both Al³⁺ and Bi³⁺. nih.gov While the sensor itself is weakly fluorescent, the addition of Al³⁺ or Bi³⁺ induces a significant enhancement of its fluorescence intensity. nih.gov This "turn-on" response is attributed to the chelation of the metal ion, which inhibits the PET process from the nitrogen atom of the Schiff base to the pyrene unit and restricts the C=N isomerization, thereby promoting the radiative decay pathway. The interaction with these trivalent cations also leads to observable color changes. nih.gov
Another highly selective "turn-on" probe for Al³⁺ is dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI) . The sensing mechanism for PAI involves the Al³⁺-induced breakage of the carbon-nitrogen double bond in the Schiff base structure. This chemical transformation results in a product without the PET property, leading to a strong fluorescence enhancement. nih.gov
The detection of divalent transition metal cations is a critical area of research due to their roles in biological systems and as environmental contaminants. Pyrene-based hydrazine derivatives have been extensively developed for this purpose.
A Schiff base ligand, (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) , functions as a highly selective "turn-off" fluorescent and colorimetric sensor for Copper(II) and Iron(II) ions. mdpi.com The presence of Cu²⁺ and Fe²⁺ leads to a noticeable quenching of the pyrene fluorescence. mdpi.com This quenching effect is due to the paramagnetic nature of Cu²⁺ and Fe²⁺, which, upon coordination with the PMDP ligand, facilitates non-radiative decay processes. mdpi.com
Similarly, the chemosensor 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine has been synthesized for the selective colorimetric detection of Cu²⁺ and Fe³⁺. The binding of these ions causes significant changes in the UV-vis absorption band, resulting in a strong color change visible to the naked eye. nih.gov Other systems, such as a cap-type Schiff base, have been developed for the simultaneous detection of Zn²⁺ through fluorescence enhancement and Fe²⁺ and Cu²⁺ through distinct colorimetric responses. rsc.org
Understanding the binding interaction between the chemosensor and the metal cation is crucial for optimizing sensor design. Job's plot analysis, derived from UV-vis or fluorescence titrations, is a common method used to determine the binding stoichiometry of the resulting complex.
Research has revealed varied binding ratios depending on the specific sensor and cation. For instance, the PMDP sensor forms a complex with both Cu²⁺ and Fe²⁺ in a 1:2 ratio (Sensor:Metal). mdpi.com In contrast, a different Schiff base sensor developed for Al³⁺ was found to form a 1:1 complex. rsc.org The chemosensor 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine exhibits different stoichiometries for different ions, binding with Cu²⁺ in a 1:1 ratio and with Fe³⁺ in a 2:1 ratio. nih.gov These findings, often supported by mass spectrometry, confirm the specific coordination modes between the ligand and the metal ions. mdpi.comnih.gov
| Chemosensor Derivative | Target Cation(s) | Binding Stoichiometry (Sensor:Metal) | Reference |
|---|---|---|---|
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺, Fe²⁺ | 1:2 | mdpi.com |
| 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine | Cu²⁺ | 1:1 | nih.gov |
| 1-(pyren-1-yl)-N,N-bis-(pyridine-2-ylmethyl)methanamine | Fe³⁺ | 2:1 | nih.gov |
| (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine | Cu²⁺ | 1:1 | nih.govacs.org |
| Novel Schiff-base fluorescent sensor (HL) | Al³⁺ | 1:1 | rsc.org |
The efficacy of a chemosensor is determined by its selectivity (ability to detect a specific analyte in the presence of other competing species) and its sensitivity (the lowest concentration of the analyte that can be reliably detected). This compound derivatives have demonstrated exceptional performance in both regards.
For example, the PMDP sensor shows excellent selectivity for Cu²⁺ and Fe²⁺ over a wide range of other metal ions, including Cd²⁺, Mn²⁺, Co²⁺, Ni²⁺, and Zn²⁺. mdpi.com The detection limits (LOD) for Cu²⁺ and Fe²⁺ were calculated to be 0.42 μM and 0.51 μM, respectively, indicating high sensitivity. mdpi.com The dual-channel sensor for Bi³⁺ and Al³⁺, nicotinic acid pyren-1-ylmethylene-hydrazide , also showed high selectivity and achieved even lower detection limits of 0.12 µM for Bi³⁺ and 0.17 µM for Al³⁺. nih.gov The PAI probe for Al³⁺ boasts a remarkably low detection limit of 3.07 x 10⁻⁸ M. nih.gov These low detection limits are often well below the maximum levels permitted in drinking water by organizations like the World Health Organization (WHO), highlighting their practical utility. nih.gov
| Chemosensor Derivative | Target Analyte | Detection Limit (LOD) | Association Constant (Kₐ) | Reference |
|---|---|---|---|---|
| Nicotinic acid pyren-1-ylmethylene-hydrazide | Bi³⁺ | 0.12 µM | 1.27 × 10⁴ M⁻¹ | nih.gov |
| Nicotinic acid pyren-1-ylmethylene-hydrazide | Al³⁺ | 0.17 µM | 1.53 × 10⁴ M⁻¹ | nih.gov |
| Dimethyl 5-((pyren-1-ylmethylene)amino)isophthalate (PAI) | Al³⁺ | 0.0307 µM (3.07 × 10⁻⁸ M) | Not Reported | nih.gov |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Cu²⁺ | 0.42 µM | Not Reported | mdpi.com |
| (Z)-5-((pyren-1-ylmethylene)amino)-2,4-dihydro-3H-pyrazol-3-one (PMDP) | Fe²⁺ | 0.51 µM | Not Reported | mdpi.com |
While cation sensing is more common, the pyrene-hydrazone framework can also be tailored for the detection of anions. This is typically achieved by incorporating recognition sites that can form hydrogen bonds or interact with anions through other mechanisms.
A pyrene-based probe featuring a hydrazone unit has been specifically synthesized as a selective colorimetric and "turn-on" fluorescent sensor for the cyanide anion (CN⁻). nih.gov The sensing mechanism is based on the deprotonation of the N-H proton of the hydrazone by the basic cyanide anion. This event triggers a distinct color change and a significant enhancement in fluorescence intensity, allowing for naked-eye detection. nih.gov This chemosensor demonstrates high selectivity for cyanide over other anions, with a binding strength (Kₐ) of 2.0 x 10⁴ M⁻¹. nih.gov The detailed spectroscopic studies confirmed that the interaction is governed by the selective molecular complexation of the sensor with the cyanide anion. researchgate.net
Detection and Discrimination of Anions
Hydrazine (N₂H₄) Sensing Mechanisms
Derivatives of this compound have been engineered as effective fluorescent probes for the detection of hydrazine (N₂H₄). A notable example is 2-(pyren-1-ylmethylene)malononitrile (PMM), which demonstrates a distinct sensing mechanism based on a chemical reaction with hydrazine. The interaction between PMM and hydrazine involves a 1,4-addition reaction, leading to the formation of a new azine product, Py-Az. nih.gov
This chemical transformation results in a significant change in the photophysical properties of the sensor. The reaction with hydrazine causes a ratiometric shift in the fluorescence emission. Specifically, a new emission peak emerges at approximately 458 nm, accompanied by a simultaneous decrease in the emission intensity at 540 nm. nih.gov This ratiometric response allows for a more reliable and quantitative detection of hydrazine, as the ratio of intensities at two different wavelengths is measured, minimizing the effects of environmental factors and probe concentration. nih.gov
The sensing mechanism can be summarized in the following table:
| Sensor | Analyte | Reaction Pathway | Fluorescence Response |
| 2-(pyren-1-ylmethylene)malononitrile (PMM) | Hydrazine (N₂H₄) | 1,4-addition reaction to form Py-Az | Ratiometric: New peak at 458 nm, decrease at 540 nm. nih.gov |
Hydrogen Sulfide (B99878) (H₂S) Discrimination via Distinct Reaction Pathways
The same derivative, 2-(pyren-1-ylmethylene)malononitrile (PMM), also exhibits sensitivity towards hydrogen sulfide (H₂S), yet it can effectively discriminate H₂S from hydrazine due to a different reaction pathway that produces a product with a distinct emission profile. nih.gov Similar to hydrazine, H₂S undergoes a 1,4-addition reaction with PMM. However, the resulting product is different from the azine formed with hydrazine.
The reaction with H₂S leads to a ratiometric fluorescence response characterized by an increase in the pyrene monomer emission and a concurrent decrease in the emission at 540 nm. nih.gov This distinct spectral change allows for the clear differentiation between the presence of hydrazine and hydrogen sulfide. This capability is particularly valuable for applications where both species may be present and need to be independently quantified. nih.gov
The discriminatory sensing mechanism is highlighted below:
| Sensor | Analyte | Reaction Pathway | Fluorescence Response |
| 2-(pyren-1-ylmethylene)malononitrile (PMM) | Hydrogen Sulfide (H₂S) | 1,4-addition reaction | Ratiometric: Increase in pyrene monomer emission, decrease at 540 nm. nih.gov |
Cyanide (CN⁻) Detection and Optical Response
Pyrene-hydrazone based chemosensors have been developed for the selective detection of the highly toxic cyanide anion (CN⁻). The sensing mechanism for cyanide is distinct from that of hydrazine and H₂S and often involves a different photophysical process. A pyrene-based probe incorporating a hydrazone unit has been shown to be a selective colorimetric and "turn-on" fluorescent sensor for cyanide. researchgate.net
The detection of cyanide by this type of sensor is governed by a Photoinduced Electron Transfer (PET) mechanism. In its free state, the sensor may exhibit quenched fluorescence. Upon interaction with cyanide, the electronic properties of the hydrazone moiety are altered, which can inhibit the PET process, leading to a significant enhancement of the pyrene fluorescence. This "turn-on" response provides a clear signal for the presence of cyanide. researchgate.net The binding of cyanide to the sensor also induces a visible color change, allowing for naked-eye detection. researchgate.net
The key features of cyanide detection are summarized in the table below:
| Sensor Type | Analyte | Sensing Principle | Optical Response |
| Pyrene-hydrazone derivative | Cyanide (CN⁻) | Inhibition of Photoinduced Electron Transfer (PET) | "Turn-on" fluorescence and colorimetric change. researchgate.net |
Azide (B81097) (N₃⁻) Interactions and Binding Affinities
Currently, there is a notable lack of specific research in the scientific literature detailing the interactions and binding affinities of this compound or its close derivatives with the azide anion (N₃⁻). While pyrene-based fluorescent probes have been developed for a wide range of anions, the specific recognition of azide by this particular class of compounds remains an area that requires further investigation. The design of chemosensors for azide would likely involve the engineering of a specific binding pocket or interaction site that can selectively accommodate the linear geometry and electronic properties of the azide ion.
Mechanistic Insights into Sensing Phenomena
The sensing capabilities of this compound and its derivatives are rooted in fundamental photophysical processes, primarily Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). These mechanisms dictate the changes in fluorescence observed upon analyte binding.
Photoinduced Electron Transfer (PET) Processes
Photoinduced Electron Transfer is a key mechanism in the design of "off-on" fluorescent sensors. In a typical PET sensor, the fluorophore (pyrene) is linked to a receptor unit (e.g., the hydrazone moiety) that has a non-bonding electron pair. In the absence of an analyte, upon excitation of the pyrene fluorophore, an electron can be transferred from the receptor's HOMO to the HOMO of the excited fluorophore. This process quenches the fluorescence of the pyrene.
When the sensor binds to a target analyte, such as the cyanide anion, the lone pair of electrons on the receptor may become engaged in the binding event. This interaction lowers the energy of the receptor's HOMO, making the electron transfer to the excited pyrene energetically unfavorable. As a result, the PET process is inhibited, and the fluorescence of the pyrene is "turned on". researchgate.net This mechanism is highly effective for achieving a low background signal and a significant fluorescence enhancement upon analyte detection. researchgate.net
Intramolecular Charge Transfer (ICT) Transitions
Intramolecular Charge Transfer is another critical process that can be modulated for sensing applications. ICT occurs in molecules that contain an electron-donating group and an electron-accepting group connected by a π-conjugated system. Upon photoexcitation, there is a transfer of electron density from the donor to the acceptor, leading to a highly polar excited state. The emission from this ICT state is often sensitive to the polarity of the surrounding environment.
In the context of this compound derivatives, the pyrene unit can act as the fluorophore and part of the π-system, while the hydrazine moiety and its substituents can influence the electron-donating or -accepting properties of the molecule. The interaction with analytes like hydrazine and H₂S, which involves a chemical reaction that alters the structure of the conjugated system, can significantly affect the ICT character of the molecule. nih.govfrontiersin.org This change in the ICT state is responsible for the observed shifts in the emission spectra, leading to the ratiometric sensing capabilities. The formation of new chemical species upon reaction with the analyte directly modifies the electronic structure, leading to a different ICT transition and, consequently, a new fluorescence emission profile. nih.gov
Chelation-Enhanced/Quenched Fluorescence (CHEF/CHQF)
The principles of Chelation-Enhanced Fluorescence (CHEF) and Chelation-Quenched Fluorescence (CHQF) are pivotal in the design of sensors based on pyrene derivatives. The CHEF effect typically occurs when a weakly fluorescent probe binds to a metal ion, forming a rigid complex. researcher.life This complexation restricts intramolecular vibrations and rotations, which are non-radiative decay pathways, thus leading to a significant enhancement in fluorescence intensity. researcher.lifesemanticscholar.org For instance, pyrene-based probes have been designed to exhibit a "turn-on" fluorescence response upon binding with ions such as Al³⁺, As³⁺, and Fe(III). researcher.lifesemanticscholar.org In the case of a novel pyrene-based probe with a multidentate ligand (PPD), coordination with Fe(III) induces a significant fluorescence enhancement, a process attributed to the CHEF mechanism. semanticscholar.org The formation of the PPD-Fe(III) complex inhibits the C=N isomerization, which is a pathway for non-radiative energy dissipation. researcher.life
Conversely, fluorescence quenching can also be exploited for sensing. The interaction between emissive pyrene derivatives and certain analytes, such as Hg²⁺ ions or nitro-containing explosives, can lead to a decrease in fluorescence intensity. researcher.life This quenching can be caused by several factors, including electron transfer from the excited fluorophore to the analyte or heavy atom effects. For example, the fluorescence of pyrene-labelled dendrons is efficiently quenched when anchored to ruthenium nanoparticles. rsc.org The strategic design of the ligand structure determines whether chelation will result in fluorescence enhancement or quenching, allowing for the development of both "turn-on" and "turn-off" sensors. researcher.life
Aggregation-Induced Emission (AIE) Enhancement
Many traditional fluorescent molecules, including pyrene, often suffer from aggregation-caused quenching (ACQ), where their fluorescence diminishes at high concentrations or in the solid state. rsc.org However, a contrasting phenomenon known as Aggregation-Induced Emission (AIE) is observed in specifically designed molecules, often referred to as AIEgens. nih.gov These molecules are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation. rsc.orgnih.gov The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), which includes processes like twisted intramolecular charge transfer (TICT). rsc.orgnih.gov In solution, the molecules can freely rotate and vibrate, providing non-radiative pathways for the excited state to relax. In the aggregated state, these motions are physically hindered, forcing the molecule to decay radiatively by emitting light. nih.gov
Pyrene derivatives can be engineered to be AIE-active. nih.govnih.gov While pyrene itself can show AIE characteristics due to oxygen isolation in the aggregate state, introducing substituents can further modulate these properties. nih.govchemrxiv.org Weakly emissive pyrene derivatives may possess TICT or photo-induced electron transfer (PET) processes that are inhibited upon interaction with analytes or stimuli, leading to aggregation and subsequent emission enhancement, a phenomenon termed aggregation-induced emission enhancement (AIEE). nih.gov This principle has been applied to create sensors where the presence of an analyte, such as water, can induce aggregation through H-bonding, leading to a "turn-on" fluorescent signal. nih.gov
Solvent-Dependent Excimer and Monomer Emission Dynamics
The fluorescence of pyrene and its derivatives is highly sensitive to the surrounding environment, particularly the solvent. mdpi.com Pyrene can exist in an excited state as an isolated molecule (monomer) or form an excited-state dimer (excimer) with a ground-state molecule. nih.govacs.org Monomer emission is characterized by sharp, structured peaks typically between 375–405 nm, while the excimer emission is a broad, structureless band at a longer wavelength, around 460-480 nm. nih.govacs.org
The formation of the excimer is highly dependent on the solvent's properties. For example, the asymmetric azine-based compound (17Z,18E)-4′-((E)-3-phenylallylidene)-1′-(dimethylamino)-1-((pyren-8-yl)methylene)hydrazine (PYNC) demonstrates this solvent dependency vividly. In water, it shows an emission band characteristic of the pyrene excimer exclusively at ~478 nm. nih.govacs.org This is because solvation of nitrogen atoms suppresses charge transfer, favoring excimer formation. acs.org In other organic solvents, PYNC exhibits both a charge transfer emission band and the excimer band. nih.govacs.org Similarly, for the derivative (E)-3,4,5-tris(dodecyloxy)-N'-(pyren-1-ylmethylene)benzohydrazide (Py@B), nonaromatic solvents help in the formation of the excimer, whereas aromatic solvents resist its formation. nih.gov This tunable emission between monomer and excimer states in different solvents is a key feature used in developing advanced sensors. mdpi.comnih.gov
Anion-π Interactions and Hydrogen Bonding Contributions
The recognition and sensing of anions are crucial in supramolecular chemistry, and non-covalent interactions like anion-π interactions and hydrogen bonding play a central role. researchgate.netrawdatalibrary.net Anion-π interactions occur between an anion and an electron-deficient aromatic ring (a π-acid). rsc.org Hydrogen bonding involves an electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. researchgate.net
In the design of receptors for anions, combining these two interactions can lead to enhanced binding affinity and selectivity due to cooperative effects. researchgate.net The pyrene moiety, while electron-rich, can be functionalized with electron-withdrawing groups to create a π-acidic surface capable of interacting with anions. More commonly, the hydrazine or other linked moieties in pyrene derivatives can act as potent hydrogen bond donors. researchgate.netnih.gov For instance, molecular docking studies of N′-Pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester (PS1) with bovine serum albumin revealed the presence of hydrogen bonding and other interactions. nih.gov The strategic placement of hydrogen bond donors and anion-π acceptors within a single molecular framework allows for the creation of sophisticated sensors that can selectively bind specific anions. researchgate.netrsc.org
Development of Ratiometric Sensing Strategies
Ratiometric fluorescent sensing is an advanced detection method that offers significant advantages over traditional intensity-based measurements. By measuring the ratio of fluorescence intensities at two different wavelengths, ratiometric probes can provide built-in self-calibration, which minimizes interference from environmental factors such as probe concentration, instrumental efficiency, and photobleaching. researchgate.net
Derivatives of this compound are well-suited for developing ratiometric sensors due to the dual emission properties of the pyrene core (monomer and excimer). rsc.org A common strategy involves designing a probe where the binding of an analyte triggers a distinct change in the ratio of monomer to excimer emission (Iₑ/Iₘ). rsc.org For example, a pyrene-based fluorophore, 2-(pyren-1-ylmethylene)malononitrile (PMM), generates a ratiometric response upon reaction with hydrazine, leading to the formation of an azine product (Py-Az) with a new emission peak at 458 nm. nih.gov Similarly, a bis-pyrene derivative (BisPyTSC) acts as a ratiometric sensor for Cu²⁺, where binding leads to an increase in fluorescence intensity at one wavelength while the intensity at another changes, allowing for precise quantification. nih.gov This ratiometric approach has also been successfully applied to detect H₂S, lysine, and nitroaromatic compounds. rsc.orgnih.govmdpi.com
Quantitative Analysis and Determination of Detection Limits
A critical aspect of sensor development is the quantitative assessment of its performance, particularly its sensitivity, which is often expressed as the limit of detection (LOD). The LOD is the lowest concentration of an analyte that can be reliably detected. This compound derivatives have demonstrated excellent sensitivity for a wide range of analytes, with detection limits often reaching nanomolar (nM) or even lower levels.
For instance, a probe based on (1E,2E)-1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine was found to have an LOD of 0.64 μM for Cu²⁺ ions. acs.orgnih.govresearchgate.net Another pyrene-based probe designed for Fe(III) detection exhibited an LOD of 115 nM. semanticscholar.org Probes for other analytes have shown even greater sensitivity; a sensor for Al³⁺ had an LOD of 0.38 nM, and one for As³⁺ reached 2.37 nM. researcher.life For the detection of hydrazine, a pyrene-based probe achieved an LOD of 0.057 μM. researchgate.net These low detection limits underscore the high sensitivity of these chemosensors, making them suitable for trace analysis. nih.gov
Table 1: Detection Limits of Various Pyrene-Based Hydrazine Derivative Sensors
| Analyte | Limit of Detection (LOD) | Reference |
|---|---|---|
| Al³⁺ | 0.38 nM | researcher.life |
| As³⁺ | 2.37 nM | researcher.life |
| Cu²⁺ | 0.64 µM (0.040 ppm) | acs.orgnih.govresearchgate.net |
| Cu²⁺ | 14.5 µM | nih.gov |
| Fe(III) | 115 nM | semanticscholar.org |
| Hydrazine | 0.057 µM | researchgate.net |
Applicability in Real-World Samples (e.g., Water, Soil)
The ultimate test of a chemical sensor is its ability to perform reliably in complex, real-world matrices, not just in controlled laboratory buffers. This compound derivatives have shown considerable promise in this regard. Their high selectivity and sensitivity allow them to detect target analytes in environmental and biological samples where numerous interfering species are present.
For example, the pyrene-based sensor PMM has been successfully used to detect hydrazine in soil and water samples. nih.gov The same sensor was also capable of quantifying H₂S in human blood serum. nih.gov Another probe designed for ferric ion detection was validated in real water samples using spike and recovery tests, confirming its practical utility. semanticscholar.org The detection limit for a Cu²⁺ sensor, at 0.040 ppm, is significantly lower than the maximum levels permitted in drinking water by the World Health Organization (WHO) (2.0 ppm) and the US Environmental Protection Agency (EPA) (1.3 ppm), highlighting its suitability for water quality monitoring. nih.gov The ability of these sensors to function effectively in samples like water and soil demonstrates their robustness and potential for practical applications in environmental monitoring and clinical diagnostics. semanticscholar.orgnih.gov
Table 2: List of Compounds Mentioned
| Abbreviation / Name | Full Chemical Name |
|---|---|
| BisPyTSC | N/A (A bis-pyrene containing hydrazinecarbothioamide) |
| PMM | 2-(pyren-1-ylmethylene)malononitrile |
| PPD | pyrene-1,6-dione derivative with 2-(pyridin-2-yl)propene-2-amine |
| PS1 | N′-Pyren-1-ylmethylene-hydrazinecarbodithioic acid methyl ester |
| Py@B | (E)-3,4,5-tris(dodecyloxy)-N'-(pyren-1-ylmethylene)benzohydrazide |
| Py-Az | Azine product of PMM and hydrazine |
| PYNC | (17Z,18E)-4′-((E)-3-phenylallylidene)-1′-(dimethylamino)-1-((pyren-8-yl)methylene)hydrazine |
Construction of Molecular Logic Gates
Molecular logic gates are fundamental components of molecular-scale computers, designed to perform logical operations based on chemical or physical inputs. Pyrene-hydrazone derivatives have been successfully employed in the construction of such gates, where changes in their fluorescence emission serve as the output signal in response to specific chemical inputs.
A notable example is the development of an IMPLICATION logic gate using a pyrene-hydrazone-based sensor. mdpi.com In this system, the fluorescence intensity of the molecule is modulated by the presence of copper ions (Cu²⁺) and ethylenediaminetetraacetic acid (EDTA). The logic gate operates based on the following principles:
Inputs : The presence of Cu²⁺ is considered Input 1, and the presence of EDTA is Input 2.
Output : The fluorescence intensity is the output. A high fluorescence intensity is read as "1" (TRUE), and a quenched or low intensity is read as "0" (FALSE).
The gate's operation results in a high output (fluorescence "ON") in most conditions, except when Cu²⁺ (Input 1) is present without EDTA (Input 2). This specific input combination (1, 0) results in a low output (fluorescence "OFF"). This behavior corresponds to the truth table of an IMPLICATION logic gate, demonstrating the potential for these molecules in processing chemical information at the molecular level. mdpi.com
| Input 1 (Cu²⁺) | Input 2 (EDTA) | Output (Fluorescence) | Logical State |
| 0 | 0 | 1 (High) | TRUE |
| 0 | 1 | 1 (High) | TRUE |
| 1 | 0 | 0 (Low) | FALSE |
| 1 | 1 | 1 (High) | TRUE |
Supramolecular Assembly and Advanced Material Science
The capacity of this compound derivatives for spontaneous self-assembly into larger, ordered structures is a cornerstone of their application in material science. Through non-covalent interactions, these molecules can form complex nanostructures, leading to novel materials with tunable optical and electronic properties.
Self-Assembly into Ordered Nanostructures (e.g., Vesicular Structures)
Certain pyrene-tethered Schiff base molecules, such as (Z)-1-(2,4-dinitrophenyl)-2-(pyren-1-ylmethylene) hydrazine, have been shown to self-assemble into highly ordered nanostructures in solution. When water is gradually added to a solution of this compound in an organic solvent like Dimethylformamide (DMF), the molecules aggregate to form vesicular, or hollow spherical, structures.
This self-assembly is driven by a combination of non-covalent interactions, including π-π stacking between the planar pyrene moieties and hydrogen bonding. The formation of these well-organized, compact vesicular assemblies has been confirmed through techniques such as Transmission Electron Microscopy (TEM) and confocal microscopy.
H-Aggregate Formation and Associated Photophysical Changes
The self-assembly process directly influences the photophysical properties of these compounds. In the case of (Z)-1-(2,4-dinitrophenyl)-2-(pyren-1-ylmethylene) hydrazine, the molecules arrange themselves in a parallel, face-to-face orientation within the aggregates. This specific arrangement is known as H-aggregation.
H-aggregate formation leads to significant changes in the material's interaction with light. A key characteristic is a hypsochromic shift (blue shift) in the UV-visible absorption and emission spectra compared to the individual monomer molecules. This blue shift is a direct consequence of the excitonic coupling between the closely packed pyrene units in the H-aggregate structure.
Design and Fabrication of Luminescent Supramolecular Materials
The tendency of pyrene-hydrazone derivatives to form aggregates has been harnessed to create advanced luminescent materials. Many pyrene-based fluorophores suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated state. nih.govresearchgate.net However, by carefully designing the molecular structure, it is possible to achieve the opposite effect, known as aggregation-induced emission (AIE). nih.govresearchgate.net
Molecules like (Z)-1-(2,4-dinitrophenyl)-2-(pyren-1-ylmethylene) hydrazine are examples of AIE-active luminogens (AIEgens). rsc.org While weakly emissive when dissolved as monomers in a solvent, their fluorescence intensity increases significantly upon aggregation. This phenomenon is critical for the development of highly emissive solid-state materials for applications in sensors, bio-imaging, and organic light-emitting diodes (OLEDs). nih.govresearchgate.net The design of these materials focuses on promoting specific aggregation patterns, like H-aggregates, that favor radiative decay pathways, thus enhancing luminescence.
| Property | Monomer State (in DMF) | Aggregated State (in DMF/Water) |
| Emission | Weakly luminous | Strong fluorescence |
| Aggregation Type | N/A | H-aggregate |
| Spectral Shift | N/A | Blue shift |
| Structure | Individual molecules | Vesicular nanostructures |
Influence of Aggregate Morphology on Optical and Electronic Properties
The morphology of the aggregates—their shape, size, and packing pattern—has a profound impact on the material's final optical and electronic properties. nih.gov The luminescence behavior of pyrene derivatives is highly dependent on the molecular packing. nih.gov For instance, while H-aggregates typically result in a blue-shifted emission, other packing arrangements like J-aggregates (head-to-tail arrangement) or excimer formation (excited-state dimers) can lead to red-shifted emissions. nih.gov
The transition between different aggregate morphologies can be triggered by external stimuli, such as light. For example, the E-Z isomerization of a pyrene-based acylhydrazone induced by photoirradiation can change the aggregate morphology from a thick, supramolecular structure to a flowery, needle-like one. This morphological change is accompanied by a distinct alteration in its UV-vis absorption and fluorescence spectra, demonstrating how controlling the aggregate structure allows for the tuning of the material's properties.
Deposition on Metal Surfaces for Thin Film Applications
The fabrication of thin films by depositing these functional molecules onto solid substrates is a crucial step for their integration into electronic and spintronic devices. Pyrene and its derivatives can be deposited onto metal surfaces, such as gold (Au) and iron (Fe), under ultra-high vacuum (UHV) conditions. harvard.edufz-juelich.deresearchgate.net
The deposition process, often achieved through sublimation, allows for the formation of self-assembled adlayers on the metal substrate. harvard.edufz-juelich.de The interaction between the pyrene molecule and the metal surface dictates the ordering and stability of the resulting thin film. harvard.edufz-juelich.de
On a relatively inert surface like Au(111), the molecule-surface interaction is weak, leading to the formation of a self-limited monolayer. harvard.edufz-juelich.de
On more reactive surfaces, such as thin iron films, the molecular order is highly sensitive to the atomic structure of the substrate. harvard.edufz-juelich.de
By controlling the deposition conditions and the nature of the metal substrate, it is possible to create well-ordered, uniform thin films of pyrene-based molecules, which is essential for developing molecular-scale electronic components. harvard.edufz-juelich.deresearchgate.net
Catalytic Applications of Pyrene-Hydrazone Metal Complexes
The coordination of pyrene-hydrazone ligands to metal centers gives rise to complexes with significant catalytic prowess. The pyrene unit can influence the electronic properties of the metal center, while the hydrazone backbone provides a stable and tunable coordination environment, making these complexes effective in a range of chemical transformations.
Metal complexes of pyrene-hydrazone derivatives have emerged as potent catalysts for the N-alkylation of amines with alcohols, a process of significant industrial importance that proceeds through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. researchgate.netacs.orgrsc.org This sustainable method uses readily available alcohols as alkylating agents, producing water as the sole byproduct. rsc.org
Ruthenium(II) complexes containing ligands such as (2-(pyren-1-ylmethylene)hydrazinyl)benzothiazole have demonstrated high activity in this transformation. researchgate.net In a typical catalytic cycle, the Ru(II) catalyst first dehydrogenates the alcohol to form an aldehyde and a metal-hydride species. The resulting aldehyde then condenses with an amine to form an imine intermediate. In the final step, the metal-hydride transfers the hydrogen back to the imine, yielding the N-alkylated amine and regenerating the active catalyst. researchgate.netacs.org
Research has shown that these pyrene-hydrazone Ru(II) catalysts are versatile, effectively promoting the alkylation of both primary and secondary amines using a variety of benzylic and aliphatic alcohols. researchgate.net For instance, a catalyst loading of just 1 mol% can smoothly convert primary amines into the corresponding secondary amines in good to high yields under basic conditions (e.g., CsOH) at 100 °C. researchgate.net The N-alkylation of secondary amines to tertiary amines has also been achieved at higher temperatures (140 °C). researchgate.net The robustness and efficiency of these catalysts highlight a practical and clean route for the synthesis of N-alkyl amines. researchgate.net
Table 1: Catalytic N-Alkylation of Amines using a Ru(II)-Pyrene Hydrazone Complex Catalyst: [RuCl(CO)(PPh₃)₂(L)] where L = (2-(pyren-1-ylmethylene)hydrazinyl)benzothiazole
| Amine Substrate | Alcohol Substrate | Product | Yield | Conditions |
|---|---|---|---|---|
| Aniline (B41778) | Benzyl (B1604629) alcohol | N-Benzylaniline | High | 1 mol% catalyst, CsOH, 100 °C |
| Piperidine | Benzyl alcohol | N-Benzylpiperidine | High | 1 mol% catalyst, KH₂PO₄, 140 °C |
In the quest for clean energy, the electrocatalytic hydrogen evolution reaction (HER) from water is a critical technology. nih.gov Metal complexes based on pyridyl aroyl hydrazone ligands, which share structural similarities with pyrene-hydrazones, have been identified as effective, cost-efficient electrocatalysts derived from earth-abundant metals like nickel, iron, and cobalt. nih.govnih.gov A pyrene-appended copper(II) complex has also been specifically synthesized and studied for its HER activity. otago.ac.nz
These catalysts often operate through a ligand-centered pathway, which is an alternative to the traditional metal-centered route involving metal hydride intermediates. nih.gov In this mechanism, the redox-active hydrazone ligand participates directly in the proton reduction process. The ligand can accept electrons and protons at its available N-atom sites, facilitating the formation of molecular hydrogen. nih.gov This ligand-centered, metal-assisted pathway is supported by both experimental data and Density Functional Theory (DFT) calculations. nih.govnih.gov
The performance of these catalysts is evaluated by key metrics such as turnover frequency (TOF), which measures the speed of the reaction, and the overpotential, which is the extra potential required above the thermodynamic minimum to drive the reaction. nih.gov For example, a nickel complex with a pyridyl aroyl hydrazone ligand (NiL₂) has demonstrated an impressive maximum TOF of 7040 s⁻¹ at an overpotential of 0.42 V when using triethylammonium (B8662869) chloride as a proton source in DMF. nih.govnih.gov This high efficiency, coupled with the use of inexpensive metals, makes pyrene-hydrazone-type complexes promising candidates for large-scale hydrogen production. nih.gov
Table 2: Performance of a Ni-Hydrazone Complex in Electrocatalytic Hydrogen Evolution
| Catalyst | Proton Source | Max. Turnover Frequency (TOF) | Overpotential (V) |
|---|
The release of organic dyes from industrial activities into water sources poses a significant environmental threat. Photocatalysis offers a green and effective method for degrading these pollutants into less harmful substances. mdpi.com Pyrene-based materials, such as pyrene-appended metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), have shown great promise as photocatalysts for this purpose. researchgate.net
The photocatalytic process is initiated when the pyrene-based material, acting as a semiconductor, absorbs light (e.g., from sunlight). This absorption excites an electron from the valence band to the conduction band, creating an electron-hole pair. mdpi.com These charge carriers then react with water and oxygen to generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻). mdpi.com These aggressive radicals attack the complex structure of the organic dye molecules, breaking them down into simpler, non-toxic compounds like CO₂ and H₂O. researchgate.netmdpi.com
Studies on pyrene-based COFs have demonstrated their ability to effectively degrade dyes like tetracycline (B611298) under simulated sunlight. researchgate.net The large, planar structure of the pyrene unit enhances π-π stacking within the framework, which promotes the separation and migration of photogenerated charge carriers, thereby improving photocatalytic efficiency. researchgate.net Similarly, Fe-doped TiO₂ nanoparticles have been used to achieve a 98.66% degradation efficiency for pyrene itself, showcasing the effectiveness of photocatalytic systems involving this chromophore. sharif.edu The high surface area and tunable properties of these materials make them robust and reusable catalysts for environmental remediation. researchgate.netnih.gov
Table 3: Efficiency of Photocatalytic Degradation of Dyes
| Photocatalyst System | Target Pollutant | Degradation Efficiency | Light Source |
|---|---|---|---|
| Pyrene-based COFs | Tetracycline | High | Simulated Sunlight |
| Copper(II) Coordination Polymer | Acid Orange 7 | 92.40% | Visible Light |
Corrosion Inhibition Studies
This compound and its derivatives are highly effective corrosion inhibitors for metals, particularly steel, in aggressive acidic environments. Their efficacy stems from their ability to adsorb onto the metal surface and form a barrier that isolates the metal from corrosive agents. mdpi.com This protective action involves a combination of physical and chemical interactions, which can be understood through experimental measurements and theoretical modeling.
The primary mechanism of corrosion inhibition by pyrene-hydrazone derivatives is the formation of a protective film on the metal surface through adsorption. nih.gov This process is driven by the presence of heteroatoms (N, O) and the extensive π-electron system of the pyrene ring, which act as active centers for adsorption. mdpi.com
The adsorption process typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer of inhibitor molecules on the metal surface. mdpi.com The nature of this adsorption is a combination of physisorption and chemisorption. Physisorption involves electrostatic interactions between the charged metal surface and the inhibitor molecules, while chemisorption involves the sharing of electrons between the inhibitor's heteroatoms or π-orbitals and the vacant d-orbitals of the metal atoms, forming coordinate bonds. jetir.org
The spontaneity of the adsorption process is confirmed by negative values of the standard Gibbs free energy of adsorption (ΔG°ₐₐₛ). Values of ΔG°ₐₐₛ around -20 kJ/mol or less negative are indicative of physisorption, whereas values around -40 kJ/mol or more negative suggest chemisorption. jetir.org For many hydrazone derivatives, the values fall in an intermediate range, signifying a mixed adsorption mechanism. mdpi.com This adsorbed layer acts as a physical barrier, blocking the active sites for corrosion and preventing the diffusion of corrosive species to the metal surface. mdpi.com
Computational chemistry provides powerful tools for understanding and predicting the performance of corrosion inhibitors at the molecular level. researchgate.net Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are widely used to correlate the electronic structure of an inhibitor molecule with its protective efficiency. nih.govnih.gov
DFT calculations are used to determine quantum chemical parameters that describe the reactivity of the inhibitor molecule. alrasheedcol.edu.iq Key parameters include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency for the molecule to donate electrons to the metal's empty d-orbitals, enhancing adsorption. rsc.orgresearchgate.net
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a greater ability of the molecule to accept electrons from the metal surface (back-donation). rsc.orgresearchgate.net
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition efficiency. rsc.org
Molecular Dynamics (MD) simulations model the interaction between the inhibitor molecules and the metal surface in a simulated corrosive environment. mdpi.com These simulations provide insights into the adsorption configuration (e.g., parallel vs. perpendicular orientation) and calculate the interaction or binding energy. A more negative (i.e., stronger) binding energy signifies more stable and effective adsorption, leading to higher inhibition efficiency. ajchem-a.com These theoretical studies allow for the rational design of new, more effective hydrazone-based corrosion inhibitors. researchgate.net
Table 4: Key Theoretical Parameters for Predicting Corrosion Inhibitor Efficiency
| Theoretical Method | Parameter | Significance for Inhibition Efficiency |
|---|---|---|
| DFT | High E_HOMO | Enhanced electron-donating ability to the metal surface. |
| DFT | Low E_LUMO | Enhanced electron-accepting ability (back-donation). |
| DFT | Small Energy Gap (ΔE) | Higher molecular reactivity, leading to stronger adsorption. |
Optoelectronic and Advanced Functional Materials Development
The unique photophysical and electronic properties of pyrene, characterized by high fluorescence quantum yields and significant charge carrier mobility, make it a foundational building block for advanced functional materials. researchgate.netresearchgate.net When functionalized into derivatives such as this compound, these properties can be precisely tuned, leading to a new generation of materials for optoelectronic applications. researchgate.net The hydrazone linkage, in particular, offers a versatile platform for creating complex molecular architectures with tailored electronic and sensing capabilities. researchgate.netacs.orgnih.gov
Components for Organic Electronics
Pyrene and its derivatives are highly attractive for applications in organic electronics due to their inherent semiconducting properties and excellent photophysical characteristics. researchgate.netuky.edu The large, flat, polycyclic aromatic structure of the pyrene core facilitates π-π stacking, which is crucial for charge transport in organic semiconductor devices. nih.gov This high charge carrier transporting ability has led to the use of pyrene as a semiconducting material in devices like p-type Organic Field-Effect Transistors (OFETs). uky.edu
The modification of the pyrene structure at various positions allows for the fine-tuning of its molecular packing and electro-optical properties. researchgate.net Introducing functional groups, such as in hydrazone derivatives, can alter the molecule's electron-donating or -accepting character, thereby adjusting energy levels (HOMO/LUMO) to better suit specific electronic applications. researchgate.netnih.gov For instance, pyrene-based materials have been developed as effective hole-transporting materials (HTMs) in organic electronic devices, demonstrating the versatility of this chromophore beyond its traditional role as an emitter. nih.gov The goal of such molecular engineering is to create materials with enhanced performance, stability, and processability for next-generation flexible and transparent electronics. uky.edu
Design of Fluorescent Labels and Sensors
The intense fluorescence of the pyrene moiety serves as an excellent signaling unit in the design of fluorescent labels and chemosensors. mdpi.com Derivatives incorporating a recognition site, such as a hydrazone group, can exhibit high selectivity and sensitivity towards specific analytes. researchgate.netnih.gov The hydrazone functional group is particularly effective due to its ease of synthesis and its ability to act as a binding site for various ions and molecules. researchgate.netnih.gov
These sensors often operate on mechanisms like Photoinduced Electron Transfer (PET) or Intramolecular Charge Transfer (ICT), where the binding of an analyte modulates the fluorescence of the pyrene unit, leading to a "turn-on" or "turn-off" response. nih.govnih.gov
Cation and Anion Detection : Pyrene-acylhydrazone probes have been synthesized for the highly sensitive "turn-on" detection of copper ions (Cu²⁺) in aqueous solutions and for bioimaging in living cells. nih.gov The probe T, for example, showed a low detection limit of 0.304 nM for Cu²⁺. nih.gov Similarly, pyrene-hydrazone derivatives have been developed as colorimetric and fluorescent sensors for cyanide (CN⁻), where the interaction with the anion alters the sensor's optical properties. researchgate.netmdpi.com
Detection of Other Molecules : The application extends to detecting environmental contaminants. Porous organic polymers incorporating pyrene groups have been shown to be effective "real-time" sensors for pesticides like trifluralin (B1683247) and dicloran through a fluorescence quenching mechanism. mdpi.comnih.gov Other pyrene-based sensors have been designed to detect hydrazine and hydrogen sulfide. nih.gov
The research findings below highlight the capabilities of various pyrene-based fluorescent sensors.
| Sensor Derivative Class | Target Analyte | Limit of Detection (LOD) | Sensing Mechanism/Response |
| Pyrene-acylhydrazone | Copper (Cu²⁺) | 0.304 nM | "Turn-on" fluorescence; PET-TICT dual mechanism nih.gov |
| Pyrene-based Porous Polymer (LNU-45) | Trifluralin | Not specified | Fluorescence quenching mdpi.comnih.gov |
| Pyrene-based Porous Polymer (LNU-45) | Dicloran | Not specified | Fluorescence quenching mdpi.comnih.gov |
| Pyrene-appended Schiff Base | Cyanide (CN⁻) | Not specified | "Off-On-Off" sequential detection with Cu²⁺ mdpi.com |
| Hydroxy pyrene-hydrazone | Zinc (Zn²⁺) | Not specified | "Turn-on" fluorescence dntb.gov.ua |
Integration into Smart Polymers
The incorporation of this compound and its derivatives into polymer structures leads to the creation of "smart" materials capable of responding to external stimuli. acs.orgrsc.org These functional polymers leverage the sensitive fluorescence of the pyrene unit, which can change in response to environmental triggers such as the presence of specific chemicals, changes in pH, or temperature. rsc.org
Two primary strategies are employed for integration: covalently bonding the pyrene derivative into the polymer backbone or using it as a pendant group. Two poly(pyrene-co-phenyleneethynylene)s were synthesized and cast into films that demonstrated high sensitivity and selectivity for detecting 2,4,6-trinitrotoluene (B92697) (TNT) in aqueous solutions through fluorescence quenching. acs.org The interaction is reversible, allowing for potential reuse of the sensor film. acs.org
In another application, pyrene molecules functionalized with a pH-responsive amine were incorporated into linear polymers. rsc.org These polymers exhibited a drastic and reversible response to changes in pH or the presence of CO₂, which protonates the amine group. rsc.org This protonation disrupts the formation of pyrene excimers (excited-state dimers), leading to a significant and visible change in the material's fluorescence. rsc.org This technology holds promise for real-time CO₂ sensing and integration into smart surfaces. rsc.org Furthermore, pyrene-based fluorescent porous organic polymers have been developed for the sensitive detection of pesticides, where the polymer's high surface area enhances interaction with the analyte, leading to a rapid response. mdpi.comnih.gov
Role in Electroluminescent Devices
Pyrene derivatives are extensively investigated as electroluminescent materials for Organic Light-Emitting Diodes (OLEDs), particularly for achieving efficient blue emission. researchgate.netnih.gov The high fluorescence quantum yield of the pyrene core makes it an ideal luminophore. researchgate.net However, a significant challenge is the tendency of planar pyrene molecules to form aggregates or excimers in the solid state, which causes a bathochromic (red) shift in the emission, resulting in less pure blue or even green light. nih.gov
To overcome this, researchers design novel pyrene derivatives with bulky substituents to disrupt π-π stacking and prevent excimer formation. For example, hybrid molecules combining pyrene with benzimidazole (B57391) derivatives have been synthesized. researchgate.netnih.gov This molecular design effectively decreases intermolecular aggregation, leading to efficient and pure blue photo- and electroluminescence in the solid state. researchgate.net These materials can serve as multifunctional components within an OLED, acting not only as the emitter but also contributing to charge transport. nih.govnih.gov
The performance of OLEDs using pyrene derivatives can be highly efficient, sometimes approaching and even exceeding the theoretical limits for conventional fluorescent emitters. chinesechemsoc.org
The table below summarizes the performance of select OLEDs that utilize pyrene derivatives as the emissive material.
| Pyrene Derivative | Role | Max. External Quantum Efficiency (EQE) | Luminance | CIE Coordinates (x, y) | Emission Color |
| Compound B (a pyrene-benzimidazole derivative) | Non-doped emitter | 4.3% | 290 cd/m² | (0.148, 0.130) | Pure Blue researchgate.netnih.gov |
| PyPPA | Non-doped emitter | 8.47% | Not specified | (0.14, 0.13) | Blue chinesechemsoc.org |
| PyPI-Py | Non-doped emitter | 8.52% | 75,687 cd/m² | (0.15, 0.22) | Blue chinesechemsoc.org |
Future Perspectives and Emerging Research Directions
Development of Novel Pyrene-Hydrazone Architectures with Tunable Properties
A significant future direction lies in the rational design and synthesis of new pyrene-hydrazone architectures with precisely controlled electronic and photophysical properties. The inherent modularity of the pyrene-hydrazone scaffold, which contains the -CO-NH-N=CH- moiety, allows for systematic structural modifications. researchgate.netmdpi.com Researchers are exploring the introduction of various functional groups to the pyrene (B120774) core, the hydrazone linker, and the associated aromatic or heterocyclic rings to fine-tune the molecule's emission characteristics, thermal stability, and responsiveness to external stimuli. researchgate.netnih.gov
Recent studies have shown that strategic modifications can lead to molecules with unique properties such as aggregation-induced emission (AIE), where the fluorescence is enhanced in the aggregated state, a solution to the common problem of aggregation-caused quenching (ACQ) often seen in pyrene chemistry. researchgate.netrsc.org Furthermore, the development of chiral hydrazone photoswitches is an emerging area, enabling the creation of materials where chirality can be reversibly controlled by light. rsc.org The synthesis of asymmetric hydrazone-thiosemicarbazone ligands is also being explored to create versatile building blocks for complex metallosupramolecular architectures. mdpi.com These efforts are paving the way for "smart" materials with applications in data storage, molecular machines, and advanced anticounterfeiting technologies. researchgate.net
Advanced Computational Modeling for Predictive Design and Mechanistic Insights
Computational modeling, particularly Density Functional Theory (DFT), is becoming an indispensable tool for accelerating the discovery and development of new pyrene-hydrazone derivatives. nih.govresearchgate.net These theoretical methods allow for the prediction of molecular geometries, electronic structures, and photophysical properties before embarking on complex and time-consuming synthetic procedures. nih.gov By calculating parameters such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, researchers can anticipate the reactivity and electronic transitions of novel compounds. nih.gov
Future research will increasingly rely on advanced computational techniques to gain deeper mechanistic insights into processes like photoisomerization, sensing mechanisms, and catalytic cycles. researchgate.netnih.gov For instance, DFT calculations can elucidate the pathways of radical scavenging by hydrazone compounds, such as the Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SETPT), and Sequential Proton Loss Electron Transfer (SPLET) mechanisms. nih.gov This predictive capability will enable the in silico design of molecules with optimized properties for specific applications, significantly reducing the experimental effort required.
Integration into Hybrid Functional Materials for Enhanced Performance
The integration of pyrene-hydrazone units into larger, hybrid functional materials is a promising avenue for creating systems with synergistic and enhanced properties. One key area is the development of metal-organic frameworks (MOFs) and porous supramolecular frameworks where pyrene-hydrazone derivatives act as functional linkers. rsc.org These materials can exhibit unique properties such as bright excimer emission and porosity, which can be exploited for applications like gas storage and chemical separations. rsc.org
By incorporating pyrene-hydrazone photoswitches into liquid crystal hosts, researchers are creating light-driven cholesteric liquid crystals with tunable photonic bandgaps and superior thermal stability. rsc.org Another approach involves creating pyrene-based amphiphilic probes that can interact with biomolecules like serum albumin, leading to enhanced sensitivity and selectivity in sensing applications. researchgate.net The combination of the pyrene-hydrazone's signaling capabilities with the structural and functional properties of polymers, nanoparticles, or other solid-state matrices will lead to the next generation of advanced sensors, actuators, and electronic devices.
Expansion of Sensing Capabilities to New Biologically and Environmentally Relevant Analytes
Pyrene-hydrazone derivatives have already demonstrated significant potential as fluorescent probes for a variety of analytes due to their high quantum yield, low cytotoxicity, and excellent cell permeability. rsc.orgrsc.org A major future focus will be the expansion of their sensing capabilities to a wider range of biologically and environmentally important targets. Researchers are designing new probes for the selective and sensitive detection of heavy metal ions, anions, and neutral molecules. researchgate.netrsc.org
For example, a pyrene-appended bipyridine hydrazone ligand has been developed as a highly selective "turn-on" sensor for Cu(II) ions, with applications in bioimaging of living cells. rsc.org There is also growing interest in developing probes for detecting reactive oxygen species (ROS) and reactive carbonyl species (RCS) within biological systems. rsc.org Future work will involve the design of ratiometric probes for the detection of pesticides like glyphosate in food and environmental samples, and the development of paper-based sensors for on-site, naked-eye detection of hazardous substances like hydrazine (B178648). researchgate.net
Exploration of Catalytic Mechanistic Pathways and New Reactivity
While much of the research on pyrene-hydrazones has focused on their photophysical and sensing properties, their potential in catalysis is an emerging and underexplored frontier. The hydrazone moiety can act as a ligand to coordinate with metal centers, opening up possibilities for creating novel catalysts. Future research will likely investigate the catalytic activity of pyrene-hydrazone metal complexes in various organic transformations.
A novel umpolung strategy for the asymmetric Friedel–Crafts-type alkylation of electron-poor heteroaromatic systems has been developed using the vinylogous reactivity of hydrazones. rsc.org This approach utilizes the electron-donating effect of the hydrazone to activate the heteroaromatic system. Further exploration of such "vinylogous hydrazone" strategies could lead to new organocatalytic methods for asymmetric synthesis. rsc.org Additionally, understanding the mechanistic pathways of hydrazone formation, such as the Japp-Klingemann coupling observed in the biosynthesis of tasikamides, could inspire new bio-inspired catalytic systems. nih.gov
Rational Design for Specific Aggregate Morphologies and Their Impact on Properties
The control over the self-assembly and aggregation of pyrene-based molecules is crucial for tuning their properties and developing functional materials. rsc.org Pyrene is well-known for its ability to form excimers through π–π stacking in the aggregated state, leading to a red-shifted emission. rsc.org The rational design of pyrene-hydrazone derivatives to control their packing patterns and aggregate morphology is a key research direction.
Q & A
Q. What are the standard methods for synthesizing Pyren-1-ylmethylene-hydrazine and its derivatives?
this compound derivatives are typically synthesized via condensation reactions between pyrene-1-carbaldehyde and hydrazine or substituted hydrazines. A common approach involves refluxing equimolar amounts of the aldehyde and hydrazine in ethanol under acidic conditions (e.g., acetic acid) for 1–3 hours to form hydrazones . Microwave-assisted synthesis is an efficient alternative, reducing reaction times to minutes while maintaining high yields . For example, microwave irradiation of 1-naphthaldehyde with phenylhydrazine produced hydrazones with confirmed structures via UV, FTIR, HRMS, and ¹H-NMR .
Q. How are hydrazone derivatives characterized structurally?
Characterization involves a combination of spectroscopic and crystallographic techniques:
- UV-Vis spectroscopy : Identifies π→π* and n→π* transitions in the hydrazone backbone .
- FTIR : Confirms the presence of C=N (azomethine) stretches (~1600 cm⁻¹) and N-H bonds (~3200 cm⁻¹) .
- NMR (¹H and ¹³C) : Resolves proton environments (e.g., aromatic protons, NH groups) and carbon frameworks .
- X-ray crystallography : Determines molecular geometry and intermolecular interactions (e.g., hydrogen bonding) in crystalline derivatives .
Q. What are the primary research applications of this compound derivatives?
- Antioxidant studies : Hydrazones derived from phenylhydrazine exhibit strong DPPH radical scavenging activity (IC₅₀ ~28.90 μg/mL), making them candidates for oxidative stress research .
- Coordination chemistry : Hydrazine ligands form stable complexes with metals (e.g., Y(III), Er(III)) for catalytic or material science applications .
- Adsorption studies : Modified activated carbon functionalized with hydrazine ligands efficiently removes pollutants (e.g., sulfonated dyes) via π-π interactions and hydrogen bonding .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound-based materials?
Density functional theory (DFT) at the M05-2X/6-31G(d) level elucidates reaction mechanisms, such as hydrazine-mediated reductions of graphene oxide (GO). DFT predicts preferential reduction of epoxide groups over carbonyl or carboxyl groups, with edge-functionalized GO showing kinetic barriers due to hydrazino alcohol intermediates . Computational modeling also aids in predicting adsorption capacities and ligand-metal binding energies for material design .
Q. What methodologies address contradictions in toxicity profiles of hydrazine derivatives?
Proteomics combined with multivariate analysis (e.g., PCA, PLSR) identifies dose- and time-dependent protein expression changes in hydrazine-treated liver tissues. Key biomarkers include proteins related to lipid metabolism (e.g., apolipoprotein A-I) and stress response (e.g., heat shock proteins), which clarify mechanisms of hepatotoxicity . Toxicity assays (e.g., Brine Shrimp Lethality Test) quantify LC₅₀ values, revealing high toxicity (LC₅₀ = 1.45 μg/mL) for some hydrazones, necessitating structure-activity relationship (SAR) studies to balance efficacy and safety .
Q. How is response surface methodology (RSM) applied to optimize hydrazine-functionalized adsorbents?
RSM maximizes pollutant removal efficiency by modeling interactions between variables (pH, adsorbent dosage, contact time). For Europhtal dye adsorption, optimal conditions (pH 7, 0.03 g adsorbent, 2 min sonication) achieved >98% removal. Freundlich isotherms indicated multilayer adsorption, with capacities of 56.69 mg/g for pyridinylmethylene-hydrazine ligands .
Methodological Considerations
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Chemical-resistant gloves (JIS T 8116), safety goggles (JIS T 8147), and lab coats .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic byproducts before disposal .
Q. How are hydrazone derivatives analyzed quantitatively in biological matrices?
- Chromatography : HPLC or GC-MS with derivatization (e.g., phosphomolybdic acid complexes) enhances detection .
- Spectrophotometry : UV-Vis assays (e.g., DPPH for antioxidants) quantify activity at specific wavelengths (e.g., 517 nm) .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
